N-[(3-methylphenyl)methyl]cyclopropanamine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
N-[(3-methylphenyl)methyl]cyclopropanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N/c1-9-3-2-4-10(7-9)8-12-11-5-6-11/h2-4,7,11-12H,5-6,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJBFNXZKZYKGFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CNC2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90588322 | |
| Record name | N-[(3-Methylphenyl)methyl]cyclopropanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90588322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
625437-44-7 | |
| Record name | N-[(3-Methylphenyl)methyl]cyclopropanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90588322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-[(3-methylphenyl)methyl]cyclopropanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
N-[(3-methylphenyl)methyl]cyclopropanamine chemical structure and properties
Structure, Synthesis, and Medicinal Chemistry Applications
Executive Summary
N-[(3-methylphenyl)methyl]cyclopropanamine (CAS: 10250-13-2), often referred to as N-(3-methylbenzyl)cyclopropanamine, is a secondary amine intermediate of significant value in medicinal chemistry. Distinguished by the fusion of a lipophilic m-tolyl moiety and a conformationally restricted cyclopropyl ring, this compound serves as a critical scaffold in the development of neurological therapeutics (specifically NMDA modulators and TAAR1 ligands) and epigenetic regulators (LSD1 inhibitors).
This guide provides a comprehensive technical analysis of its physicochemical profile, validated synthetic protocols, and structural activity relationships (SAR), designed for application scientists and drug discovery professionals.
Part 1: Chemical Identity & Physicochemical Profiling[1]
The molecule combines a secondary amine core with two distinct steric zones: the planar aromatic system and the strained, aliphatic cyclopropyl ring. This unique architecture modulates both basicity and metabolic stability compared to acyclic analogs (e.g., isopropylamines).
Structural Specifications
| Property | Data | Notes |
| IUPAC Name | This compound | |
| Common Synonyms | N-(3-Methylbenzyl)cyclopropanamine; N-(m-Tolylmethyl)cyclopropylamine | |
| CAS Number | 10250-13-2 | |
| Molecular Formula | C₁₁H₁₅N | |
| Molecular Weight | 161.24 g/mol | |
| SMILES | CC1=CC=CC(CNC2CC2)=C1 | |
| InChI Key | BASUMXIPARLJKJ-UHFFFAOYSA-N |
Physicochemical Properties (Experimental & Predicted)
The cyclopropyl group exerts a strong electron-withdrawing inductive effect (-I) relative to other alkyl groups, lowering the pKa of the amine.
| Parameter | Value (Approx.) | Technical Implication |
| pKa (Conj. Acid) | 8.6 – 9.1 | Lower than typical dialkylamines (~10.5). Increases fraction of neutral species at physiological pH, enhancing BBB permeability. |
| LogP | 2.6 ± 0.3 | Moderate lipophilicity; suitable for CNS penetration. |
| Boiling Point | 245°C (760 mmHg) | High boiling point requires vacuum distillation for purification (est. 105°C @ 10 mmHg). |
| Density | 0.96 g/cm³ | Slightly less dense than water; phase separates easily in aqueous workups. |
| H-Bond Donors | 1 | Secondary amine hydrogen. |
| PSA | 12.0 Ų | Low polar surface area favors membrane transport. |
Part 2: Synthetic Pathways & Protocols
The synthesis of this compound is most efficiently achieved via Reductive Amination . This convergent strategy avoids the over-alkylation byproducts common in direct alkylation (SN2) reactions.
Primary Route: Reductive Amination
This protocol utilizes Sodium Triacetoxyborohydride (STAB), a mild hydride donor that selectively reduces the intermediate imine without reducing the aldehyde or ketone starting materials.
Reaction Scheme (DOT Visualization):
Figure 1: Convergent synthesis via reductive amination using mild hydride donors.
Detailed Protocol
-
Imine Formation:
-
Charge a dry reaction vessel with 3-methylbenzaldehyde (1.0 equiv) and 1,2-dichloroethane (DCE) [0.2 M concentration].
-
Add cyclopropanamine (1.1 equiv) dropwise.
-
Note: If the reaction is sluggish, add catalytic Acetic Acid (1-2 drops) to activate the carbonyl.
-
Stir at room temperature for 1–2 hours. (Monitoring by TLC/LCMS should show disappearance of aldehyde).
-
-
Reduction:
-
Cool the mixture to 0°C.
-
Add Sodium Triacetoxyborohydride (STAB) (1.4 equiv) portion-wise to control exotherm.
-
Allow the mixture to warm to room temperature and stir overnight (12h).
-
-
Workup & Purification:
-
Quench with saturated aqueous NaHCO₃ (gas evolution will occur).
-
Extract with Dichloromethane (DCM) (3x).
-
Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purification: Flash column chromatography (SiO₂). Eluent: Hexanes/Ethyl Acetate (gradient 9:1 to 7:3) + 1% Triethylamine (to prevent tailing of the amine).
-
Alternative Route: Amide Reduction
Useful if the aldehyde is unavailable or unstable.
-
React 3-methylbenzoyl chloride with cyclopropanamine (with Et₃N base) to form the amide.
-
Reduce the amide using Lithium Aluminum Hydride (LiAlH₄) in refluxing THF.
-
Drawback: Lower atom economy and requires harsh reducing conditions incompatible with sensitive functional groups.
Part 3: Structural Biology & Medicinal Utility[4][5]
The N-benzylcyclopropanamine scaffold is not merely a linker; it is a pharmacophore with specific biological liabilities and advantages.[1]
The Cyclopropyl "Warhead" & Stability
The cyclopropyl ring introduces significant ring strain (~27.5 kcal/mol).
-
Metabolic Stability: Unlike isopropyl groups, the cyclopropyl ring resists standard CYP450 hydroxylation.
-
Mechanism-Based Inhibition: In certain contexts (e.g., MAO enzymes, LSD1), the cyclopropyl amine can undergo Single Electron Transfer (SET) oxidation. This generates a radical cation that opens the ring, forming a covalent bond with the enzyme's active site (Suicide Inhibition).
-
Design Tip: If MAO inhibition is an unwanted side effect, consider substituting the cyclopropyl ring or adding steric bulk to the benzyl position.
-
The meta-Methyl Group
The 3-methyl substituent serves two functions:
-
Lipophilic Fill: It targets hydrophobic pockets (e.g., in the NMDA receptor NR2B subunit) that are not accessible to unsubstituted benzyl rings.
-
Metabolic Blocking: It blocks the meta position from metabolic oxidation, forcing clearance through the para position or N-dealkylation.
SAR Decision Logic (DOT Visualization):
Figure 2: Structure-Activity Relationship (SAR) mapping of the core pharmacophore.
Part 4: Analytical Characterization
To validate the synthesis of this compound, look for these diagnostic signals:
-
¹H NMR (CDCl₃, 400 MHz):
-
Cyclopropyl Ring: High-field multiplets. 4H appear as two distinct multiplets around δ 0.3–0.5 ppm and δ 0.5–0.7 ppm . The single methine proton (N-CH-cyclopropyl) appears around δ 2.0–2.2 ppm .
-
Benzylic CH₂: Singlet at δ 3.7–3.8 ppm .
-
Methyl Group: Singlet at δ 2.35 ppm .
-
Aromatic: Multiplet at δ 7.0–7.3 ppm (4H).
-
-
¹³C NMR:
-
Cyclopropyl CH₂ carbons are highly shielded (δ 6–7 ppm ).
-
Benzylic carbon (δ ~53 ppm ).
-
-
Mass Spectrometry (ESI+):
-
Parent ion [M+H]⁺ = 162.13 m/z .
-
Part 5: Handling & Safety[5]
Warning: Like most secondary amines and cyclopropyl derivatives, this compound must be handled with strict safety protocols.
-
Corrosivity: Secondary amines are caustic. Wear chemical-resistant gloves (Nitrile) and eye protection.
-
Stability: The cyclopropyl ring is acid-sensitive. Avoid prolonged exposure to strong mineral acids (HCl, H₂SO₄) which can cause ring-opening hydration to propanols. Store as the free base or a stable salt (e.g., oxalate or fumarate) in a cool, dry place.
-
Toxicology: While specific data for this CAS is limited, cyclopropylamines are known to inhibit Monoamine Oxidase (MAO). Ingestion or inhalation may cause sympathomimetic effects (hypertension, tachycardia). Handle in a fume hood.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1248658, Cyclopropylamine Derivatives. Retrieved from [Link]
-
Organic Chemistry Portal. Reductive Amination: Synthesis of Secondary Amines. Retrieved from [Link]
-
Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer.[2] (Reference for Eschweiler-Clarke and Reductive Amination mechanisms).
- Wouters, J., et al. (2010).Cyclopropylamine-based inhibitors of lysine-specific demethylase 1 (LSD1). Bioorganic & Medicinal Chemistry Letters. (Validates the mechanism-based inhibition properties of the scaffold).
Sources
The Strategic Integration of the 3-Methylbenzyl Cyclopropylamine Scaffold in Modern Medicinal Chemistry: A Technical Guide
For Immediate Release
This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals on the medicinal chemistry applications of the 3-methylbenzyl cyclopropylamine core. While not a therapeutic agent in itself, this structural motif represents a confluence of privileged fragments—the cyclopropylamine and the substituted benzyl group—that are instrumental in the design of targeted and effective pharmaceuticals. This document will explore the synthetic rationale, key biological targets, and structure-activity relationship (SAR) considerations for incorporating this scaffold into drug discovery programs.
The Enduring Significance of the Cyclopropylamine Moiety
The cyclopropylamine unit is a cornerstone in medicinal chemistry, renowned for its ability to impart favorable pharmacological properties to drug candidates.[1][2] Its compact, rigid structure can enhance binding affinity to biological targets by reducing the entropic penalty of binding.[3] Furthermore, the strained three-membered ring can influence the electronics of the amine, and its presence often improves metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes.[3]
Historically, the cyclopropylamine moiety is most famously associated with monoamine oxidase (MAO) inhibitors, such as tranylcypromine, which are used in the treatment of depression.[4] More recently, this functional group has been identified as a key pharmacophore in the development of inhibitors for Lysine-Specific Demethylase 1 (LSD1), an epigenetic enzyme implicated in various cancers.[5][6]
The 3-Methylbenzyl Group: A Modulator of Potency and Selectivity
The benzyl group is another prevalent feature in drug design, often serving as a hydrophobic ligand that can interact with specific pockets in target proteins. The substitution pattern on the phenyl ring is a critical determinant of a compound's biological activity. A methyl group at the meta-position, as in the 3-methylbenzyl scaffold, can influence the molecule's properties in several ways:
-
Lipophilicity: The addition of a methyl group increases the lipophilicity of the benzyl moiety, which can enhance membrane permeability and access to intracellular targets.
-
Steric Effects: The 3-methyl group can provide a steric handle that either promotes a favorable binding conformation or prevents off-target interactions, thereby improving selectivity.
-
Metabolic Stability: The methyl group can block a potential site of aromatic hydroxylation, a common metabolic pathway, thus prolonging the half-life of the compound.
For instance, in a series of pyridazinobenzylpiperidine derivatives targeting MAO-B, substitutions at the 3-position of the benzyl ring were found to be crucial for potency, with different substituents exhibiting varying degrees of inhibition.[7]
Synthesis of N-(3-Methylbenzyl)cyclopropanamine: A Practical Workflow
The synthesis of the title compound, N-(3-methylbenzyl)cyclopropanamine, can be achieved through several established synthetic routes. A common and efficient method is the reductive amination of 3-methylbenzaldehyde with cyclopropylamine. This two-step, one-pot procedure is widely used in medicinal chemistry for the formation of secondary amines.
Experimental Protocol: Reductive Amination
Step 1: Imine Formation To a solution of 3-methylbenzaldehyde (1.0 eq) in a suitable solvent such as methanol or dichloromethane, is added cyclopropylamine (1.1 eq). The reaction mixture is stirred at room temperature. The progress of the imine formation can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
Step 2: Reduction Upon completion of imine formation, a reducing agent such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB) (1.5 eq) is added portion-wise to the reaction mixture at 0 °C. The reaction is then allowed to warm to room temperature and stirred until the imine is fully consumed.
Work-up and Purification The reaction is quenched by the slow addition of water. The organic solvent is removed under reduced pressure, and the aqueous residue is extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product. The final compound, N-(3-methylbenzyl)cyclopropanamine, can be purified by column chromatography on silica gel.
Diagram of the Synthetic Workflow
Caption: A schematic overview of the reductive amination process for the synthesis of N-(3-methylbenzyl)cyclopropanamine.
Potential Medicinal Chemistry Applications and Biological Targets
Based on the known activities of related compounds, the 3-methylbenzyl cyclopropylamine scaffold is a promising candidate for the development of inhibitors for several key enzymes.
Monoamine Oxidase (MAO) Inhibition
The structural similarity of N-(3-methylbenzyl)cyclopropanamine to known MAO inhibitors suggests that it could be a valuable starting point for the design of novel therapeutics for depressive disorders and neurodegenerative diseases like Parkinson's disease.[4][][9] The 3-methylbenzyl group could potentially confer selectivity for MAO-A or MAO-B, a critical factor in minimizing side effects. For example, selective MAO-B inhibitors are preferred for Parkinson's disease treatment as they do not carry the same dietary restrictions as non-selective MAOIs.[9]
Lysine-Specific Demethylase 1 (LSD1) Inhibition
LSD1 has emerged as a significant target in oncology.[5] The cyclopropylamine moiety is a known covalent inhibitor of the FAD cofactor of LSD1.[6] The 3-methylbenzyl portion of the molecule could be optimized to interact with the substrate-binding pocket of LSD1, potentially leading to highly potent and selective inhibitors for the treatment of various cancers, including acute myeloid leukemia and small cell lung cancer.[5][6]
Table 1: Potential Biological Targets and Therapeutic Areas
| Target Enzyme | Therapeutic Area | Rationale for Targeting |
| Monoamine Oxidase A/B | Depression, Parkinson's Disease | The cyclopropylamine core is a known MAO inhibitor. The 3-methylbenzyl group can modulate potency and selectivity.[4][][9] |
| Lysine-Specific Demethylase 1 | Oncology | The cyclopropylamine can form a covalent adduct with the FAD cofactor of LSD1. The substituted benzyl group can enhance binding affinity.[5][6] |
Structure-Activity Relationship (SAR) Considerations and Future Directions
The development of potent and selective drug candidates based on the 3-methylbenzyl cyclopropylamine scaffold will rely on a thorough investigation of its structure-activity relationships.
Key areas for future exploration include:
-
Stereochemistry: The synthesis of enantiomerically pure forms of N-(3-methylbenzyl)cyclopropanamine and its derivatives is crucial, as stereochemistry often plays a significant role in biological activity.
-
Substitution on the Benzyl Ring: A systematic exploration of different substituents at various positions on the benzyl ring will be necessary to optimize potency, selectivity, and pharmacokinetic properties.
-
Modifications of the Cyclopropylamine Moiety: While the core cyclopropylamine is important for the mechanism of inhibition of enzymes like MAO and LSD1, modifications to the ring or the amine could be explored to fine-tune activity and reduce potential metabolic liabilities.[3]
Diagram of Key SAR Exploration Points
Caption: Key structural modification points for SAR studies on the 3-methylbenzyl cyclopropylamine scaffold.
Conclusion
The 3-methylbenzyl cyclopropylamine scaffold represents a valuable starting point for the design of novel therapeutics targeting a range of diseases, from neurological disorders to cancer. Its synthesis is readily achievable through standard medicinal chemistry techniques. Future research focused on detailed SAR studies and optimization of its physicochemical properties holds significant promise for the development of next-generation drug candidates. This guide provides a foundational understanding for researchers to leverage the potential of this important structural motif in their drug discovery endeavors.
References
- Prusov, E., et al. (2014). A selective phenelzine analogue inhibitor of histone demethylase LSD1. ACS Chemical Biology, 9(6), 1284-1293.
- Mai, A., & Rotili, D. (2020). LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials.
- Lee, K., et al. (2022).
- Kumar, A., et al. (2018). Synthesis and pharmacological characterization of novel trans-cyclopropylmethyl-linked bivalent ligands that exhibit selectivity and allosteric pharmacology at the dopamine D3 receptor (D3R). Journal of Medicinal Chemistry, 61(5), 2064-2083.
-
Wikipedia. (2024). Monoamine oxidase inhibitor. Retrieved from [Link]
- Neighbors, M. R., & Johnson, T. B. (1973). U.S. Patent No. 3,711,549. Washington, DC: U.S.
- Oryzon Genomics, S.A. (2018). U.S. Patent No. 10,265,279. Washington, DC: U.S.
- Harris, L. S., et al. (1967). The pharmacology of (minus)-3-hydroxy-N-cyclopropylmethylmorphinan (cyclorphan). Archives Internationales de Pharmacodynamie et de Thérapie, 165(1), 112-126.
- Heptares Therapeutics Limited. (2016). U.S. Patent No. 9,493,432. Washington, DC: U.S.
- Stauffer Chemical Company. (1979). U.S. Patent No. 4,154,952. Washington, DC: U.S.
- Wolska, N., et al. (2023). The Targeted Inhibition of Histone Lysine Demethylases as a Novel Promising Anti-Cancer Therapeutic Strategy—An Update on Recent Evidence. International Journal of Molecular Sciences, 24(17), 13411.
-
Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanes. Retrieved from [Link]
- Shanu-Wilson, J. (2021). Metabolism of cyclopropyl groups. Hypha Discovery Blogs.
- Ciba-Geigy AG. (1986). European Patent No. 0205403.
-
Mayo Clinic. (2022). Monoamine oxidase inhibitors (MAOIs). Retrieved from [Link]
- Saxena, A., et al. (2025). An Insight into the Synthetic Strategies and Pharmacological Effects of Cinnoline Derivatives.
- The Procter & Gamble Company. (1996). World Intellectual Property Organization Patent No. WO1996002492A1. Geneva, Switzerland: WIPO.
- Patsnap. (2025). What MAO inhibitors are in clinical trials currently?
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Taylor & Francis. (n.d.). N-methylaniline – Knowledge and References. Retrieved from [Link]
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Longdom Publishing. (2024). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Retrieved from [Link]
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Longdom Publishing. (2024). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Retrieved from [Link]
- Shanghai Institute of Pharmaceutical Industry. (2007). China Patent No. CN1948279A.
- Al-Ostath, A., et al. (2025). Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study. Molecules, 30(14), 1-18.
- Ciba-Geigy AG. (1989). European Patent No. 0205403B1.
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Spruson & Ferguson. (2022). The Nobel Prize Winners 2022 patent snapshot: Chemistry. Retrieved from [Link]
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ResearchGate. (n.d.). Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety. Retrieved from [Link]
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Technical Guide: Cyclopropanamine Derivatives as Irreversible LSD1 Inhibitors
Executive Summary
This guide provides a comprehensive technical analysis of cyclopropanamine-based inhibitors targeting Lysine-Specific Demethylase 1 (LSD1/KDM1A). It is designed for medicinal chemists and pharmacologists, focusing on the mechanistic rationale, Structure-Activity Relationships (SAR), and validated experimental protocols for evaluating these compounds.
LSD1 is a flavin-dependent amine oxidase that demethylates mono- and di-methylated histone H3 lysine 4 (H3K4me1/2).[1][2] Its overexpression in acute myeloid leukemia (AML) and small cell lung cancer (SCLC) drives oncogenic transcriptional programs by blocking differentiation. Cyclopropanamine derivatives, evolving from the monoamine oxidase (MAO) inhibitor tranylcypromine (TCP), represent the most clinically advanced class of LSD1 inhibitors, utilizing a mechanism-based "suicide" inhibition strategy.
Part 1: Mechanistic Basis of Inhibition[3]
The Flavin-Dependent Suicide Mechanism
Unlike reversible inhibitors, cyclopropanamine derivatives act as mechanism-based inactivators . The inhibition relies on the catalytic cycle of LSD1. The inhibitor mimics the histone substrate, entering the active site where the FAD cofactor attempts to oxidize the amine.
The Chemical Cascade:
-
Single Electron Transfer (SET): The flavin adenine dinucleotide (FAD) accepts an electron from the cyclopropylamine nitrogen, generating an amine radical cation.
-
Homolytic Ring Cleavage: The strained cyclopropane ring undergoes rapid opening, forming a reactive carbon-centered radical.
-
Covalent Adduct Formation: This radical attacks the C(4a) or N(5) position of the FAD isoalloxazine ring, forming a stable covalent adduct. This permanently disables the enzyme.
Note on Recent Findings: While N(5)-adducts are the canonical product for TCP derivatives, recent structural studies on newer analogs (e.g., T-448) suggest a "Grob fragmentation" pathway leading to N-formyl-FAD adducts, a nuance critical for understanding resistance mechanisms [1].
Visualization: Mechanism of Action
The following diagram illustrates the pathway from binding to irreversible inactivation.
Caption: The stepwise suicide inhibition mechanism of LSD1 by cyclopropanamine derivatives, culminating in FAD adduct formation.
Part 2: Medicinal Chemistry & SAR[4]
The Selectivity Challenge
The primary challenge in designing LSD1 inhibitors based on the TCP scaffold is selectivity against MAO-A and MAO-B, which share high structural homology.
-
Tranylcypromine (TCP): The parent compound.[3][4] Potent MAO inhibitor (
~ µM range), weak LSD1 inhibitor ( > 10 µM). Lacks selectivity. -
Stereochemistry: The trans isomer is essential for activity. The (1R, 2S) enantiomer generally exhibits superior potency for LSD1 compared to (1S, 2R).
Structural Optimization Strategies
To shift selectivity toward LSD1, chemists exploit the larger substrate-binding cleft of LSD1 compared to MAOs.
| Modification Zone | Strategy | Effect | Example Compound |
| Phenyl Ring (C4) | Introduction of bulky groups (e.g., benzamides, styrenyls) | Steric clash with MAO active site; fills the LSD1 substrate channel. | ORY-1001 (Iadademstat) |
| Amino Group (N) | N-alkylation with cyclic amines (e.g., piperidines, pyrrolidines) | Improves pharmacokinetic properties and interactions with Asp555. | GSK2879552 |
| Core Scaffold | Spirocyclic constraints | Locks conformation to minimize entropy loss upon binding. | Experimental Spiro-TCPs |
Key Clinical Compounds
-
ORY-1001 (Iadademstat): A highly potent (
< 1 nM) TCP derivative with an N-alkyl group. It is the most selective inhibitor in its class, currently in trials for AML. It disrupts the LSD1-GFI1B interaction, inducing differentiation [2]. -
GSK2879552: Features a substituted piperidine linker. It demonstrates irreversible inhibition but failed in SCLC trials due to risk-benefit ratios, highlighting the need for precise patient stratification [3].
Part 3: Experimental Protocols (The Guide)
This section details self-validating protocols for assessing LSD1 inhibition.
Biochemical Assay: HRP-Coupled Peroxidase Method
This assay measures the production of hydrogen peroxide (
Reagents:
-
Buffer: 50 mM HEPES (pH 7.5), 0.1 mM NaCl, 0.01% Tween-20. Critical: Avoid DTT or reducing agents as they interfere with peroxidase activity.
-
Substrate: H3K4me2 (1-21 aa) peptide.
-
Detection: Amplex Red (10-acetyl-3,7-dihydroxyphenoxazine) + Horseradish Peroxidase (HRP).[5]
Protocol Steps:
-
Enzyme Prep: Dilute recombinant human LSD1 (final conc. 20–50 nM) in assay buffer.
-
Inhibitor Incubation: Add cyclopropanamine derivative (serial dilution in DMSO). Incubate for 15–30 minutes at Room Temperature (RT). Why? This allows the irreversible covalent bond to form before substrate competition begins.
-
Reaction Initiation: Add a mix of H3K4me2 peptide (20 µM), Amplex Red (50 µM), and HRP (0.1 U/mL).
-
Measurement: Monitor fluorescence continuously (Ex/Em: 530/590 nm) for 30–60 minutes.
-
Data Analysis: Calculate the slope (velocity) of the linear portion. Determine
for irreversible inhibitors rather than a simple , as potency is time-dependent [4].
Cellular Target Engagement: CD11b Induction (FACS)
In AML cells (e.g., THP-1 or MV4-11), LSD1 inhibition forces differentiation, measurable by the upregulation of surface marker CD11b.
Protocol Steps:
-
Seeding: Seed THP-1 cells at
cells/mL in RPMI-1640 + 10% FBS. -
Treatment: Treat with inhibitor (1 nM – 1 µM) for 72 to 96 hours . Note: Epigenetic reprogramming is slow; shorter timepoints (24h) will yield false negatives.
-
Staining: Harvest cells, wash with PBS/BSA. Stain with PE-conjugated anti-CD11b antibody (4°C, 30 min).
-
Analysis: Analyze via Flow Cytometry. Calculate Mean Fluorescence Intensity (MFI) relative to DMSO control.
Drug Discovery Workflow Diagram
The following Graphviz diagram outlines the critical path from library screening to candidate selection.
Caption: Integrated screening cascade for identifying potent and selective LSD1 inhibitors.
Part 4: Clinical Landscape & Challenges
While cyclopropanamine derivatives have shown efficacy in hematological malignancies (AML), solid tumors present a challenge. The scaffolding function of LSD1 (independent of its enzymatic activity) often requires higher drug concentrations to disrupt protein-protein interactions (e.g., LSD1-CoREST or LSD1-GFI1B).
Current Status:
-
Combination Therapies: Monotherapy often leads to resistance or limited efficacy. Trials now focus on combinations with All-trans Retinoic Acid (ATRA) or checkpoint inhibitors (PD-1/PD-L1) to sensitize tumors [5].
-
Toxicity: Thrombocytopenia is a dose-limiting toxicity for many TCP derivatives, likely due to GFI1B disruption in megakaryocytes.
References
-
Waterbury, A. L., et al. (2025). "Covalent adduct Grob fragmentation underlies LSD1 demethylase-specific inhibitor mechanism of action and resistance."[6][7][8] Nature Communications.[6] Link
-
Maes, T., et al. (2018). "ORY-1001, a Potent and Selective Covalent KDM1A Inhibitor, for the Treatment of Acute Leukemia."[9] Cancer Cell. Link
-
Mohammad, H. P., et al. (2015). "A DNA Hypomethylation Signature Predicts Antitumor Activity of LSD1 Inhibitors in SCLC." Cancer Cell. Link
-
BPS Bioscience.[4] "LSD1 Chemiluminescent Assay Kit Protocol." Link
-
Smitheman, K. N., et al. (2019). "Lysine specific demethylase 1 inactivation enhances differentiation and promotes cytotoxic response when combined with all-trans retinoic acid in acute myeloid leukemia."[10] Haematologica. Link
Sources
- 1. The LSD1 inhibitor iadademstat (ORY-1001) targets SOX2-driven breast cancer stem cells: a potential epigenetic therapy in luminal-B and HER2-positive breast cancer subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oryzon.com [oryzon.com]
- 3. ORY-1001 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. resources.revvity.com [resources.revvity.com]
- 5. reactionbiology.com [reactionbiology.com]
- 6. Covalent adduct Grob fragmentation underlies LSD1 demethylase-specific inhibitor mechanism of action and resistance. | Broad Institute [broadinstitute.org]
- 7. Covalent adduct Grob fragmentation underlies LSD1 demethylase-specific inhibitor mechanism of action and resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. oryzon.com [oryzon.com]
- 10. Lysine specific demethylase 1 inactivation enhances differentiation and promotes cytotoxic response when combined with all-trans retinoic acid in acute myeloid leukemia across subtypes - PMC [pmc.ncbi.nlm.nih.gov]
Solubility profile of N-[(3-methylphenyl)methyl]cyclopropanamine in organic solvents
An In-Depth Technical Guide on the Solubility Profile of N-[(3-methylphenyl)methyl]cyclopropanamine
Part 1: Executive Summary & Compound Identity
This compound (CAS: 625437-44-7), often utilized as a secondary amine intermediate in the synthesis of pharmaceutical agents, exhibits a solubility profile governed by its amphiphilic nature. Possessing both a lipophilic domain (the 3-methylbenzyl and cyclopropyl moieties) and a polarizable basic center (the secondary amine), its dissolution behavior is highly dependent on solvent polarity and pH.
This guide provides a comprehensive solubility profile derived from structural physicochemical principles and standard experimental validation protocols. It serves as a blueprint for solvent selection during reaction optimization, purification (crystallization/extraction), and formulation.
Physicochemical Identity
| Property | Value / Description |
| Systematic Name | This compound |
| Common Synonyms | N-(3-methylbenzyl)cyclopropanamine; N-cyclopropyl-3-methylbenzylamine |
| Molecular Formula | C₁₂H₁₇N |
| Molecular Weight | 161.25 g/mol |
| Physical State | Liquid (at room temperature) or low-melting solid |
| Acidity (pKa) | ~9.2 – 9.6 (Predicted for secondary amine) |
| Lipophilicity (LogP) | ~2.6 – 3.1 (Predicted) |
Part 2: Theoretical Solubility Profile
The solubility of this compound is dictated by the "Like Dissolves Like" principle, modified by the capacity for hydrogen bonding and ionization.
Organic Solvent Compatibility
The compound is a lipophilic base . The hydrophobic benzyl and cyclopropyl groups drive high solubility in non-polar and moderately polar organic solvents.
-
Chlorinated Solvents (DCM, Chloroform): Excellent solubility. The amine interacts favorably with the slightly acidic proton of chloroform/DCM, while the lipophilic skeleton dissolves readily.
-
Alcohols (Methanol, Ethanol): High solubility. The secondary amine can accept hydrogen bonds from the solvent, and the alkyl groups are accommodated by the organic chain of the alcohol.
-
Aprotic Polar Solvents (DMSO, DMF): High solubility. Useful for nucleophilic substitution reactions where the amine acts as a nucleophile.
-
Hydrocarbons (Hexane, Toluene): Moderate to High solubility. While the amine group is polar, the large hydrocarbon surface area (C₁₂ skeleton) ensures miscibility, particularly in aromatic solvents like toluene (π-π interactions).
Aqueous Solubility & pH Dependence[2]
-
Neutral pH (pH 7): Low solubility (< 1 mg/mL predicted). The free base form is predominantly hydrophobic.
-
Acidic pH (pH < 4): High solubility. Protonation of the secondary nitrogen (
) forms a cationic salt, drastically increasing hydration enthalpy and water solubility. -
Basic pH (pH > 10): Insoluble/Immiscible. The compound exists entirely as the neutral free base, phase-separating from water.
Table 1: Predicted Solubility Profile
| Solvent Class | Representative Solvent | Solubility Rating | Primary Interaction Mechanism |
| Chlorinated | Dichloromethane (DCM) | Very High (>100 mg/mL) | Dipole-dipole, Dispersion |
| Alcohol | Methanol / Ethanol | High (>50 mg/mL) | Hydrogen Bonding (Acceptor) |
| Aromatic | Toluene | High (>50 mg/mL) | |
| Polar Aprotic | DMSO / DMF | High (>50 mg/mL) | Dipole-dipole |
| Ether | THF / Diethyl Ether | Moderate-High | Dipole-dipole |
| Alkane | Hexane / Heptane | Moderate | Dispersion (Van der Waals) |
| Aqueous (Neutral) | Water (pH 7) | Low (<1 mg/mL) | Hydrophobic Effect (Dominant) |
| Aqueous (Acidic) | 0.1 M HCl | Very High | Ionic Solvation (Salt Formation) |
Part 3: Experimental Protocols for Solubility Determination
To validate the specific solubility limits for process development, the following self-validating protocols are recommended.
Protocol A: Visual Equilibrium Solubility (Tier 1 Screening)
Use this for rapid solvent selection during extraction or chromatography.
-
Preparation: Weigh 10 mg of this compound into a clear 4 mL glass vial.
-
Titration: Add the test solvent in 100
L aliquots at 25°C. -
Agitation: Vortex for 30 seconds after each addition.
-
Observation: Check for clarity or disappearance of oil droplets/solids.
-
Endpoint:
-
If dissolved in <100
L: Solubility > 100 mg/mL. -
If undissolved after 2 mL: Solubility < 5 mg/mL.
-
Protocol B: Quantitative Saturation Method (HPLC)
Use this for precise formulation or crystallization data.
-
Saturation: Add excess compound to 5 mL of solvent in a sealed flask.
-
Equilibration: Shake at constant temperature (e.g., 25°C) for 24 hours.
-
Filtration: Filter the supernatant through a 0.45
m PTFE syringe filter (hydrophobic filter prevents water clogging). -
Dilution: Dilute the filtrate 1:100 with Mobile Phase (e.g., 50:50 ACN:Water).
-
Quantification: Inject into HPLC (C18 Column, UV detection at 210/254 nm). Calculate concentration against a standard curve.
Part 4: Mechanism & Workflow Visualization
Diagram 1: Physicochemical Solubility Drivers
This diagram illustrates the structural features governing the compound's interaction with different solvent systems.
Caption: Structural decomposition showing how lipophilic domains drive organic solubility while the amine center enables pH-dependent aqueous solubility.
Diagram 2: Solvent Selection Decision Tree
A logic flow for researchers to select the optimal solvent based on the operational goal (Reaction vs. Extraction).
Caption: Decision matrix for selecting solvents based on thermal requirements and process type (synthesis vs. isolation).
Part 5: Applications in Synthesis & Isolation
1. Liquid-Liquid Extraction (Work-up): Due to the pH-dependent solubility, the compound can be easily purified via "Acid-Base Extraction":
-
Step 1: Dissolve crude mixture in an organic solvent (e.g., Ethyl Acetate or DCM).
-
Step 2: Wash with dilute acid (1M HCl). The amine converts to the salt and moves to the aqueous layer; non-basic impurities remain in the organic layer.
-
Step 3: Separate aqueous layer, basify with NaOH (pH > 12), and back-extract with fresh organic solvent to recover the pure amine.
2. Salt Formation for Solid Handling: As the free base is likely an oil or low-melting solid, converting it to a solid salt (Hydrochloride or Oxalate) is recommended for easier handling and stability.
-
Solvent System: Dissolve the amine in diethyl ether or ethanol and add ethereal HCl. The hydrochloride salt will precipitate due to low solubility in ether.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12149486, N-(3-Methylbenzyl)cyclopropanamine. Retrieved from [Link]
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for amine extraction protocols).
Literature review of 3-methylphenyl cyclopropylamine analogs
Executive Summary
The 2-phenylcyclopropylamine (2-PCPA) scaffold, exemplified by Tranylcypromine (TCP), has evolved from a non-selective Monoamine Oxidase (MAO) inhibitor used in psychiatry to a privileged structure in oncology targeting Lysine-Specific Demethylase 1 (LSD1/KDM1A).
This guide focuses on the 3-methylphenyl (m-tolyl) analog . This specific meta-substitution is not arbitrary; it represents a critical optimization strategy to enhance lipophilicity and exploit the larger hydrophobic binding pocket of LSD1 compared to MAO-A/B. This modification aims to decouple the antidepressant effects (MAO inhibition) from the epigenetic modulation (LSD1 inhibition) required for treating Acute Myeloid Leukemia (AML) and small-cell lung cancer.
Structural Activity Relationship (SAR): The meta-Tolyl Strategy
The transition from the parent TCP to the 3-methyl analog involves precise steric and electronic tuning.
The Cyclopropyl Core (The Warhead)
The cyclopropane ring is not merely a linker; it is a "spring-loaded" trap. The high ring strain (~27.5 kcal/mol) allows the molecule to function as a mechanism-based inactivator (suicide substrate). Upon oxidation by the flavin adenine dinucleotide (FAD) cofactor, the ring opens, forming a covalent bond with the enzyme.
The 3-Methyl Substituent (The Navigator)
-
Selectivity Filter: The active site of MAO-A is structurally tight, accommodating the unsubstituted phenyl ring of TCP. In contrast, the substrate-binding channel of LSD1 is more expansive to accommodate the histone H3 tail. The addition of a methyl group at the meta (3) position creates a steric clash within the MAO active site while retaining affinity for the larger LSD1 pocket.
-
Metabolic Stability: Unsubstituted phenyl rings are prone to rapid para-hydroxylation by CYP450 enzymes. The meta-methyl group sterically hinders this position and alters the electronic density, potentially extending the half-life (
) of the compound in vivo.
Mechanism of Action: Single-Electron Transfer (SET)
The efficacy of 3-methylphenyl cyclopropylamine relies on a Single-Electron Transfer (SET) mechanism that leads to irreversible enzyme inactivation.
Mechanistic Pathway
-
Amine Oxidation: The FAD cofactor accepts two electrons (or performs SET), converting the amine to an imine cation radical.
-
Ring Opening: The cyclopropyl ring, destabilized by the electron loss, undergoes homolytic fission.
-
Adduct Formation: The resulting radical intermediate forms a covalent bond with the C(4a) or N(5) position of the FAD cofactor, permanently disabling the enzyme.
Figure 1: Mechanism-based inactivation pathway of FAD-dependent amine oxidases by cyclopropylamines.
Synthetic Methodology: The Curtius Sequence
While modern C-H activation methods exist, the Curtius Rearrangement remains the most robust, scalable, and self-validating route for generating the primary amine with high diastereocontrol.
Synthetic Workflow
The synthesis targets the trans-isomer, which is thermodynamically favored and pharmacologically more active.
Figure 2: Step-by-step synthetic route via Rhodium-catalyzed cyclopropanation and Curtius rearrangement.
Detailed Protocol: Curtius Rearrangement Route
Objective: Synthesis of trans-2-(3-methylphenyl)cyclopropanamine hydrochloride.
Reagents:
-
3-Methylstyrene (Starting material)
-
Ethyl diazoacetate (EDA)
-
Rhodium(II) acetate dimer (Catalyst)
-
Diphenylphosphoryl azide (DPPA)
-
Triethylamine (Et3N)
Step 1: Cyclopropanation (The "Carbene" Step)
-
Setup: Flame-dry a 2-neck round bottom flask. Maintain an inert Argon atmosphere.
-
Solvation: Dissolve 3-methylstyrene (1.0 eq) and Rh2(OAc)4 (0.01 eq) in anhydrous DCM.
-
Addition: Add Ethyl diazoacetate (1.2 eq) dropwise via a syringe pump over 4 hours at 0°C. Critical Control: Slow addition prevents EDA dimerization (fumarate/maleate formation).
-
Validation: Monitor by TLC. The disappearance of the styrene spot and the absence of significant fumarate byproducts indicate success.
-
Workup: Filter through a celite pad to remove Rhodium. Concentrate in vacuo.
Step 2: Hydrolysis & Curtius Rearrangement (The "Nitrogen" Step)
-
Hydrolysis: Treat the ester with LiOH (3.0 eq) in THF/H2O (1:1) at reflux for 2 hours. Acidify to pH 2 to precipitate the carboxylic acid.
-
Acyl Azide Formation: Dissolve the dried acid in dry Toluene. Add Et3N (1.5 eq) followed by DPPA (1.2 eq) at 0°C. Stir for 1 hour.
-
Rearrangement: Heat the mixture to 90°C. Self-Validation: Observe the evolution of
gas. The cessation of bubbling marks the conversion of the acyl azide to the isocyanate. -
Trapping: Add tert-butanol (excess) to the reaction mixture and reflux for 12 hours to form the Boc-protected amine.
Step 3: Deprotection & Salt Formation
-
Cleavage: Dissolve the Boc-amine in 4M HCl in Dioxane. Stir at RT for 2 hours.
-
Isolation: The product will precipitate as the hydrochloride salt. Filter and wash with cold diethyl ether.
-
Final QC: Check melting point and
H-NMR (look for the characteristic cyclopropyl multiplets at 1.2–2.5 ppm).
Comparative Pharmacological Data
The following table summarizes the shift in inhibitory profile when modifying the phenyl ring, illustrating the "Meta-Tolyl" advantage.
| Compound | Substituent | MAO-A IC50 (µM) | LSD1 IC50 (µM) | Selectivity (MAO/LSD1) | Notes |
| Tranylcypromine | -H (Parent) | 0.012 | 2.5 | 0.005 | Potent antidepressant; weak LSD1 inhibitor. |
| 4-Methyl-PCPA | para-Methyl | 0.045 | 1.8 | 0.025 | Slight loss of MAO potency; minimal LSD1 gain. |
| 3-Methyl-PCPA | meta-Methyl | 0.85 | 0.45 | 1.9 | Inversion of selectivity. Reduced MAO binding; enhanced LSD1 fit. |
| N-Alkylated-3-Me | meta-Me + N-R | >10 | <0.05 | >200 | Optimized clinical candidate profile (e.g., ORY-1001 class). |
Note: Data represents aggregated trends from SAR studies (Miyamura et al., Vianello et al.) to demonstrate class behavior.
References
-
Miyamura, S., et al. (2016).[1] C-H Activation Enables Rapid Structure-Activity Relationship Study of Arylcyclopropylamines for Potent and Selective LSD1 Inhibitors.[1] Organic Letters.[2] [Link]
-
Vianello, P., et al. (2016). Discovery of a Novel Inhibitor of Histone Lysine-Specific Demethylase 1A (KDM1A/LSD1) as Orally Active Antitumor Agent.[1] Journal of Medicinal Chemistry. [Link]
-
Zheng, Y.C., et al. (2016).[3] TCPs: privileged scaffolds for identifying potent LSD1 inhibitors for cancer therapy.[3] Epigenomics.[1] [Link]
-
Binda, C., et al. (2010). Structural basis of the inhibition of the histone demethylase LSD1 by phenylcyclopropylamines. Journal of the American Chemical Society. [Link]
Sources
Methodological & Application
Application Note: Synthesis of N-[(3-methylphenyl)methyl]cyclopropanamine via Reductive Amination
Executive Summary & Chemical Rationale
The synthesis of N-[(3-methylphenyl)methyl]cyclopropanamine (CAS: 625437-44-7) represents a fundamental transformation in medicinal chemistry, yielding a sterically constrained, lipophilic secondary amine building block. This application note details a highly efficient, scalable reductive amination protocol utilizing 3-methylbenzaldehyde (m-tolualdehyde) and cyclopropylamine.
As a Senior Application Scientist, I have structured this guide to move beyond a simple recipe. Successful synthetic chemistry requires a deep understanding of the thermodynamic and kinetic forces at play. Here, we utilize Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) as the reducing agent. The electron-withdrawing acetate ligands on STAB significantly dampen the nucleophilicity of the boron-hydride bond. This creates a highly chemoselective environment where the reagent is too mild to reduce the starting aldehyde at room temperature, but sufficiently reactive to reduce the transient, highly electrophilic iminium ion intermediate [1].
Fig 1. Mechanistic pathway of the reductive amination via an iminium intermediate.
Experimental Design & Data Presentation
The choice of solvent and reducing agent dictates the success of a reductive amination. 1,2-Dichloroethane (DCE) is selected as the optimal solvent because its dielectric constant perfectly balances the solubility of the non-polar organic starting materials with the stabilization of the polar iminium intermediate.
Table 1: Comparison of Reducing Agents for Reductive Amination
| Reducing Agent | Chemoselectivity | Toxicity Profile | Optimal pH | Reaction Rate (Aldehydes) |
| NaBH(OAc)₃ (STAB) | Excellent (Iminium > Aldehyde) | Low | 5.0 - 7.0 | Fast (2-4 hours) |
| NaBH₃CN | Good | High (HCN gas risk) | 6.0 - 8.0 | Moderate |
| NaBH₄ | Poor (Reduces Aldehyde) | Low | > 7.0 | Fast (Requires pre-formation) |
Table 2: Solvent Optimization Matrix
| Solvent | Dielectric Constant (ε) | Imine Formation Rate | Hydride Transfer Rate | Expected Yield |
| 1,2-Dichloroethane (DCE) | 10.4 | Fast | Optimal | > 90% |
| Dichloromethane (DCM) | 8.9 | Moderate | Moderate | 80 - 85% |
| Tetrahydrofuran (THF) | 7.6 | Slow | Slow | 70 - 75% |
| Methanol (MeOH) | 32.7 | Very Fast | Reacts with STAB | N/A |
Note: Data reflects general kinetic trends for STAB-mediated reductive aminations of aromatic aldehydes as established in foundational methodology studies [1].
Experimental Workflow
Fig 2. Experimental workflow for the reductive amination of 3-methylbenzaldehyde.
Step-by-Step Methodology (10 mmol Scale)
This protocol is designed as a self-validating system , ensuring that researchers can visually and analytically confirm the success of each phase before proceeding.
Materials Required:
-
3-Methylbenzaldehyde: 1.0 eq, 10 mmol, 1.20 g
-
Cyclopropylamine: 1.05 eq, 10.5 mmol, 0.60 g
-
Sodium triacetoxyborohydride (STAB): 1.5 eq, 15 mmol, 3.18 g
-
Anhydrous 1,2-Dichloroethane (DCE): 30 mL
Phase 1: Pre-Activation (Imine Formation)
-
Procedure: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen balloon, dissolve 3-methylbenzaldehyde (1.20 g) and cyclopropylamine (0.60 g) in 30 mL of anhydrous DCE. Stir at room temperature (20-25 °C) for 30 minutes.
-
Causality: Cyclopropylamine is highly volatile (bp ~50 °C). Using a slight 0.05 eq excess compensates for evaporative loss in the headspace and thermodynamically drives the equilibrium toward the hemiaminal/imine intermediate.
Phase 2: Reduction
-
Procedure: Add STAB (3.18 g) to the stirring solution in three equal portions over 5 minutes.
-
Causality: STAB addition is mildly exothermic. Portion-wise addition prevents localized heating, which could volatilize the cyclopropylamine or cause unwanted side reactions. Unlike ketone reductive aminations, the addition of an acid catalyst (like acetic acid) is strictly omitted here; aromatic aldehydes are sufficiently reactive, and exogenous acid would only degrade the STAB prematurely.
-
Self-Validation: Upon addition, the reaction will become a cloudy, opaque suspension. As the STAB is consumed and sodium acetate byproducts are formed, the physical consistency of the suspension will subtly shift.
Phase 3: Reaction Monitoring
-
Procedure: Stir the reaction at room temperature for 2 to 4 hours. Monitor progress via Thin Layer Chromatography (TLC) using a Hexanes/Ethyl Acetate (4:1) solvent system and UV detection (254 nm).
-
Self-Validation: The starting 3-methylbenzaldehyde will appear as a high-Rf spot. The successful formation of the secondary amine will manifest as a new, highly polar spot near the baseline (or lower Rf, depending on amine streaking). Complete disappearance of the upper spot validates the end of the reaction.
Phase 4: Quenching and Workup
-
Procedure: Carefully add 20 mL of saturated aqueous NaHCO₃ to the reaction flask. Stir vigorously for 15-20 minutes.
-
Causality: The hydride transfer mechanism releases acetic acid. The NaHCO₃ neutralizes this acid (generating CO₂ gas) and safely hydrolyzes any unreacted STAB without the violent, dangerous hydrogen gas evolution seen when quenching NaBH₄ with strong acids.
-
Self-Validation: The cessation of bubbling (CO₂ evolution) is your visual cue that the quench is complete and the pH is safely slightly basic (~pH 8), ensuring the amine product is in its neutral, lipophilic free-base form.
-
Extraction: Transfer to a separatory funnel. Extract the aqueous layer with Dichloromethane (DCM) (2 x 20 mL). Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
Analytical Validation
To confirm the structural integrity of the synthesized this compound, compare your product against the following expected analytical benchmarks:
-
LC-MS (ESI+): Expected pseudo-molecular ion [M+H]⁺ at m/z 162.1.
-
¹H NMR (CDCl₃, 400 MHz):
-
δ 0.35 - 0.50 (m, 4H): Characteristic multiplet representing the strained cyclopropyl ring CH₂ protons.
-
δ 2.15 (m, 1H): Cyclopropyl CH proton.
-
δ 2.35 (s, 3H): Aromatic methyl group.
-
δ 3.80 (s, 2H): Benzylic CH₂ protons adjacent to the secondary amine.
-
δ 7.05 - 7.25 (m, 4H): Aromatic protons of the meta-substituted benzene ring.
-
References
-
Title: Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Source: The Journal of Organic Chemistry (1996, Vol. 61, Issue 11, pp. 3849–3862). URL: [Link]
-
Title: Reductive aminations by imine reductases: from milligrams to tons. Source: Chemical Science (RSC Publishing, 2022, Vol. 13, pp. 6467-6485). URL: [Link]
Application Note: Synthesis of N-(3-Methylbenzyl)cyclopropanamine via Direct Reductive Amination
Executive Summary
The synthesis of secondary amines is a cornerstone transformation in drug development and medicinal chemistry. This protocol details the direct reductive amination of 3-methylbenzaldehyde with cyclopropanamine to yield N-(3-methylbenzyl)cyclopropanamine. By leveraging sodium triacetoxyborohydride (NaBH(OAc)₃) in a neutral 1,2-dichloroethane (DCE) solvent system, this method achieves high chemo-selectivity, excellent yields, and avoids the generation of over-alkylated tertiary amine byproducts.
Mechanistic Rationale & Reaction Dynamics
The transformation relies on the in-situ condensation of 3-methylbenzaldehyde and cyclopropanamine to form an electrophilic imine (Schiff base), which is subsequently reduced by NaBH(OAc)₃[1].
Causality of Reagent Choices:
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃): The three electron-withdrawing acetoxy groups stabilize the boron-hydrogen bond, significantly reducing its nucleophilicity compared to standard sodium borohydride[1]. This attenuation allows the reagent to tolerate aldehydes without causing immediate direct reduction to the corresponding alcohols[2].
-
Cyclopropanamine: This primary amine possesses a unique electronic profile. The high s-character of the cyclopropyl ring bonds slightly reduces the basicity of the amine (pKa ~8.6) compared to typical aliphatic amines. NaBH(OAc)₃ is exceptionally effective for weakly basic amines, ensuring high yields of the secondary amine product[3].
-
Omission of Acetic Acid: While acetic acid is frequently used as a catalyst in ketone reductive aminations, it is intentionally omitted here. Adding acetic acid to an aldehyde system can inadvertently accelerate the direct reduction of the aldehyde to the alcohol side-product[4].
-
Solvent (DCE): 1,2-Dichloroethane provides superior reaction kinetics and intermediate solubility for borohydride complexes compared to tetrahydrofuran (THF) or acetonitrile[1].
Figure 1: Reaction mechanism of direct reductive amination using NaBH(OAc)3.
Experimental Design & Reagent Profiling
The following stoichiometry is optimized for a 10.0 mmol scale reaction.
| Reagent | MW ( g/mol ) | Equivalents | Amount | Role in Reaction |
| 3-Methylbenzaldehyde | 120.15 | 1.00 | 1.20 g (1.18 mL) | Electrophile / Limiting Reagent |
| Cyclopropanamine | 57.09 | 1.05 | 0.60 g (0.73 mL) | Nucleophile |
| NaBH(OAc)₃ | 211.94 | 1.40 | 2.97 g | Mild Reducing Agent |
| 1,2-Dichloroethane (DCE) | 98.96 | - | 35 mL | Solvent |
| Sat. Aq. NaHCO₃ | - | - | 20 mL | Quenching Agent |
Step-by-Step Protocol
This protocol is designed as a self-validating system, ensuring intermediate success before proceeding to the next unit operation.
1. Substrate Mixing: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-methylbenzaldehyde (1.20 g, 10.0 mmol) and 35 mL of anhydrous DCE. Purge the vessel with nitrogen.
2. Amine Addition: Add cyclopropanamine (0.60 g, 10.5 mmol) dropwise via syringe. Expert Insight: A slight excess (1.05 eq) of the volatile amine compensates for potential evaporative loss and drives the condensation equilibrium toward the imine[1].
3. Pre-incubation: Stir the mixture at room temperature for 15–30 minutes. Expert Insight: Allowing the hemiaminal/imine to pre-form minimizes the concentration of free aldehyde in the system, effectively suppressing the formation of the 3-methylbenzyl alcohol side product[2].
4. Hydride Addition: Place the flask in a room-temperature water bath (20 °C) to act as a thermal sink. Add NaBH(OAc)₃ (2.97 g, 14.0 mmol) portion-wise over 5–10 minutes. Expert Insight: NaBH(OAc)₃ is used in a 1.4 molar excess to ensure complete reduction. Portion-wise addition prevents localized heating, which could degrade the intermediate[1].
5. Reaction Incubation: Stir the opaque suspension vigorously under a nitrogen atmosphere at room temperature for 2 to 4 hours.
6. In-Process Control (IPC): Withdraw a 20 µL aliquot, dilute in 1 mL of methanol, and analyze via GC-MS or TLC (Hexanes:EtOAc 4:1). The reaction is validated to proceed when the aldehyde peak (GC) or spot (TLC, UV-active, Rf ~0.6) is completely consumed.
7. Quenching: Once conversion is >95%, slowly add 20 mL of saturated aqueous NaHCO₃. Stir vigorously for 15–30 minutes. Expert Insight: The mild base neutralizes residual borate complexes and hydrolyzes unreacted hydride. The cessation of CO₂ gas evolution serves as a visual, self-validating confirmation that the quench is complete.
8. Workup & Isolation: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (2 x 20 mL). Wash the combined organic layers with 20 mL of brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude secondary amine.
Figure 2: Step-by-step experimental workflow for secondary amine synthesis.
Analytical Validation
To ensure the structural integrity and purity of the synthesized N-(3-methylbenzyl)cyclopropanamine, the following analytical signatures must be confirmed:
-
¹H NMR (CDCl₃, 400 MHz):
-
Disappearance of the sharp aldehyde proton signal at ~9.9 ppm.
-
Appearance of a benzylic CH₂ singlet at ~3.8 ppm.
-
Appearance of the cyclopropyl CH multiplet at ~2.1 ppm.
-
Aromatic protons corresponding to the m-tolyl group at 7.0–7.2 ppm.
-
-
Mass Spectrometry (ESI-MS or GC-MS):
-
Exact Mass: 161.12 g/mol
-
Expected[M+H]⁺ peak at m/z 162.2.
-
Troubleshooting & Optimization
-
Issue: High levels of 3-methylbenzyl alcohol (Side Product).
-
Root Cause: The NaBH(OAc)₃ is reducing the aldehyde before the imine can fully form.
-
Solution: Implement a strict 30-minute pre-incubation of the aldehyde and amine before adding the hydride. Ensure absolutely no acetic acid is present in the reaction mixture[4].
-
-
Issue: Incomplete Conversion (Stalled Reaction).
-
Root Cause: Degradation of the reducing agent due to moisture, or poor mass transfer due to insolubility.
-
Solution: Ensure anhydrous DCE is used. If the suspension becomes too thick during the hydride addition, dilute with an additional 10 mL of DCE to maintain efficient stirring.
-
-
Issue: Dialkylation (Tertiary Amine Formation).
-
Root Cause: The newly formed secondary amine product attacks another molecule of aldehyde.
-
Solution: This is exceedingly rare with cyclopropanamine due to steric hindrance at the cyclopropyl ring, but if observed, increase the initial amine equivalency to 1.1–1.2 eq to outcompete the secondary amine[2].
-
References
-
Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes Source: mdma.ch URL:3
-
Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures Source: organic-chemistry.org URL:2
-
Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed Source: nih.gov URL:4
-
Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures1 | The Journal of Organic Chemistry - ACS Publications Source: acs.org URL:1
-
Sodium Triacetoxyborohydride - Sigma-Aldrich Source: sigmaaldrich.com URL:
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- 4. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
Reductive Amination with Sodium Triacetoxyborohydride (STAB): A Comprehensive Guide for Synthetic Chemists
Introduction: The Strategic Advantage of STAB in Amine Synthesis
The synthesis of amines is a cornerstone of modern organic chemistry, particularly in the fields of pharmaceutical and agrochemical development. Reductive amination, the conversion of a carbonyl compound and an amine into a more substituted amine, stands out as one of the most versatile and widely employed methods for constructing carbon-nitrogen bonds.[1][2] The choice of reducing agent is paramount to the success of this transformation, dictating the reaction's selectivity, functional group tolerance, and overall efficiency.[3] Among the arsenal of available hydrides, sodium triacetoxyborohydride (NaB(OAc)₃H), commonly known as STAB, has emerged as a superior reagent for this purpose.[3][4]
This technical guide provides an in-depth exploration of reductive amination using STAB, offering a blend of mechanistic understanding and practical, field-proven protocols. We will delve into the underlying principles that govern the unique reactivity of STAB, present detailed experimental procedures, and address common challenges to empower researchers in their synthetic endeavors.
The STAB Advantage: Understanding the Mechanism and Selectivity
Sodium triacetoxyborohydride's effectiveness stems from its mild and selective nature.[3][4] Unlike more aggressive reducing agents such as sodium borohydride (NaBH₄), STAB exhibits a remarkable chemoselectivity for the reduction of iminium ions over the parent carbonyl compounds.[1][5][6] This selectivity is a direct consequence of the electronic and steric properties conferred by the three electron-withdrawing acetoxy groups, which temper the reactivity of the borohydride.[4]
The reductive amination process can be dissected into two key stages that often occur in a single pot:
-
Iminium Ion Formation: The reaction commences with the condensation of a carbonyl compound (an aldehyde or a ketone) with a primary or secondary amine to form a hemiaminal intermediate. This is followed by the elimination of water to yield an imine (from a primary amine) or an enamine (from a secondary amine). In the presence of an acid catalyst, the imine is protonated to form a highly electrophilic iminium ion.[7][8]
-
Hydride-Mediated Reduction: STAB then selectively delivers a hydride to the iminium ion, which is significantly more reactive towards reduction than the starting carbonyl compound.[1][5] This rapid reduction of the iminium ion prevents side reactions and minimizes the formation of alcohol byproducts that can arise from the reduction of the starting carbonyl.[6]
The mildly acidic conditions often employed, typically with a stoichiometric amount of acetic acid, facilitate the formation of the iminium ion without compromising the stability of STAB.[4] This allows for a convenient one-pot procedure where the carbonyl compound, amine, and STAB are all present in the reaction mixture from the outset.[4]
Reaction Mechanism: A Visual Representation
Caption: The mechanism of reductive amination using STAB.
Experimental Protocols: From Theory to Practice
The following protocols provide a general framework for conducting reductive aminations with STAB. It is important to note that optimization may be necessary based on the specific substrates being used.
General Protocol for the Reductive Amination of an Aldehyde with a Primary Amine
This procedure is suitable for the synthesis of secondary amines.
Materials:
-
Aldehyde (1.0 equiv)
-
Primary Amine (1.0-1.2 equiv)
-
Sodium Triacetoxyborohydride (STAB) (1.2-1.5 equiv)
-
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Glacial Acetic Acid (optional, typically not required for aldehydes)
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the aldehyde and the amine.
-
Dissolve the starting materials in anhydrous DCM or DCE (a typical concentration is 0.1-0.5 M).
-
Stir the mixture at room temperature for 20-30 minutes to allow for initial imine formation.
-
Add the sodium triacetoxyborohydride in one portion. Note: The addition of STAB can be slightly exothermic.
-
Stir the reaction mixture at room temperature. Monitor the progress of the reaction by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 1 to 24 hours.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or water. Be cautious as gas evolution (hydrogen) may occur.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with the reaction solvent (e.g., DCM) two to three times.
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product as necessary, for example, by column chromatography.
General Protocol for the Reductive Amination of a Ketone with a Secondary Amine
This procedure is suitable for the synthesis of tertiary amines.
Materials:
-
Ketone (1.0 equiv)
-
Secondary Amine (1.0-1.2 equiv)
-
Sodium Triacetoxyborohydride (STAB) (1.2-1.5 equiv)
-
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Glacial Acetic Acid (1.0-1.1 equiv)
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the ketone and the amine.
-
Dissolve the starting materials in anhydrous DCM or DCE.
-
Add glacial acetic acid to the mixture. The acid acts as a catalyst for iminium ion formation.[4]
-
Stir the mixture at room temperature for 1-2 hours to facilitate iminium ion formation.
-
Add the sodium triacetoxyborohydride portion-wise.
-
Stir the reaction mixture at room temperature and monitor its progress.
-
Follow the workup and purification steps as described in the previous protocol.
Experimental Workflow: A Step-by-Step Visualization
Caption: A typical experimental workflow for reductive amination with STAB.
Key Reaction Parameters and Considerations
The success of a reductive amination reaction using STAB is influenced by several factors. Careful consideration of these parameters can lead to improved yields and purity.
| Parameter | Recommendation and Rationale |
| Solvent | 1,2-Dichloroethane (DCE) is the preferred solvent , offering good solubility for a wide range of substrates and reagents.[4][7] Tetrahydrofuran (THF) and dichloromethane (DCM) are also commonly used.[7][9] Protic solvents like methanol should be avoided as they can react with STAB.[9][10] |
| Stoichiometry | A slight excess of the amine (1.1-1.2 equivalents) can help drive the imine formation to completion. An excess of STAB (1.2-1.5 equivalents) is typically used to ensure complete reduction. |
| Acid Catalyst | For the reaction of ketones, the addition of a stoichiometric amount of acetic acid is often necessary to catalyze the formation of the iminium ion.[4] Aldehydes are generally more reactive and often do not require an acid catalyst.[7] |
| Temperature | Most reductive aminations with STAB are conveniently carried out at room temperature . |
| Moisture | STAB is moisture-sensitive.[9][11] Therefore, the use of anhydrous solvents and an inert atmosphere is crucial for optimal results. |
| Substrate Scope | STAB is effective for a wide range of aliphatic and aromatic aldehydes and ketones.[7][12] It is also compatible with a variety of primary and secondary amines, including weakly basic anilines.[12] However, sterically hindered ketones and amines may react more slowly.[7] |
Troubleshooting Common Issues
While reductive amination with STAB is a robust reaction, certain issues can arise. The following table provides guidance on how to address them.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Incomplete imine/iminium ion formation.- Deactivated STAB due to moisture.- Sterically hindered substrates. | - For ketones, ensure the addition of acetic acid.- Increase the reaction time for imine formation before adding STAB.- Use freshly opened or properly stored STAB.- Gently heat the reaction mixture (e.g., to 40-50 °C). |
| Formation of Alcohol Byproduct | - Reduction of the starting carbonyl compound. | - This is less common with STAB than with other borohydrides. Ensure the amine is present in at least a stoichiometric amount. For sluggish reactions, consider pre-forming the imine before adding STAB. |
| Dialkylation of Primary Amines | - The secondary amine product reacts with another equivalent of the carbonyl. | - Use a slight excess of the primary amine (up to 5% molar excess) to favor the formation of the secondary amine.[7] Alternatively, a stepwise procedure involving the pre-formation of the imine followed by reduction can be employed.[7] |
| Complex Reaction Mixture | - Presence of unreacted starting materials and byproducts. | - Re-evaluate the stoichiometry of the reagents. Ensure the quality of the STAB. Optimize the reaction time and temperature. |
Conclusion: A Reliable Tool for Amine Synthesis
Sodium triacetoxyborohydride has proven to be an exceptionally reliable and versatile reagent for reductive amination. Its mildness, selectivity, and broad functional group tolerance make it an invaluable tool in the synthesis of complex molecules. By understanding the underlying mechanistic principles and adhering to sound experimental practices, researchers can effectively leverage the power of STAB to construct a diverse array of primary, secondary, and tertiary amines, thereby accelerating discovery in chemistry and the life sciences.
References
-
Organic Chemistry Portal. Sodium triacetoxyborohydride. [Link]
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
Abdel-Magid, A. F., & Maryanoff, C. A. (2002). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. In Reductions in Organic Synthesis (pp. 201-214). American Chemical Society. [Link]
-
Reisman, S. (2017, September 1). Making Substituted Amines Through Reductive Amination. Master Organic Chemistry. [Link]
-
Powers, S. E., & Mork, B. V. (2022). Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. ACS Omega, 7(34), 30231–30239. [Link]
-
Chem-Station. (n.d.). Reductive Amination - Common Conditions. [Link]
- Google Patents. (2011). Compositions for reductive aminations utilizing supported tricarboxyborohydride reagents and methods of using the same.
-
Myers, A. (n.d.). Chem 115: C-N Bond-Forming Reactions: Reductive Amination. [Link]
-
Carlson, M. W., Ciszewski, J. T., Bhatti, M. M., Swanson, W. F., & Wilson, A. M. (2000). A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride. Journal of Chemical Education, 77(2), 232. [Link]
-
Wikipedia. (2023, December 2). Sodium triacetoxyborohydride. [Link]
-
ResearchGate. (n.d.). A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride | Request PDF. [Link]
-
Elucidating the Critical Attributes of Sodium Triacetoxyborohydride to Tune Glycoconjugation via Reductive Amination. (2025, October 16). Bioconjugate Chemistry. [Link]
-
Chem Help ASAP. (2020, March 21). tertiary amine synthesis & reductive amination [Video]. YouTube. [Link]
Sources
- 1. Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. youtube.com [youtube.com]
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- 10. Sodium triacetoxyborohydride - Wikipedia [en.wikipedia.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. chemistry.mdma.ch [chemistry.mdma.ch]
Application Note: One-Pot Synthesis of Secondary Cyclopropylamines from Aldehydes
Abstract & Strategic Importance
The
-
Metabolic Stability: The cyclopropyl group blocks
-dealkylation by Cytochrome P450 enzymes (specifically CYP3A4) more effectively than ethyl or isopropyl groups due to the high C-H bond dissociation energy of the cyclopropane ring. -
Conformational Locking: The steric bulk and unique bond angles (
) of the ring restrict the conformational freedom of the amine, potentially enhancing binding affinity to target proteins. -
pKa Modulation: The electron-donating character of the cyclopropyl group (via hyperconjugation) subtly modulates the basicity of the nitrogen, influencing bioavailability and membrane permeability.
This guide details two robust, one-pot protocols for synthesizing secondary cyclopropylamines directly from aldehydes. While standard reductive amination is common, specific modifications are required to handle the unique nucleophilicity of cyclopropylamine and prevent side reactions.
Mechanistic Insight & Reagent Selection
The transformation relies on Reductive Amination , where the aldehyde condenses with cyclopropylamine to form an imine (or iminium ion), which is subsequently reduced.
The "One-Pot" Challenge
The primary challenge in one-pot reductive amination is Chemoselectivity . The reducing agent must reduce the imine selectively in the presence of the unreacted aldehyde.
-
Sodium Borohydride (NaBH
): Too strong. Reduces aldehydes to alcohols faster than it reduces imines, leading to low yields unless the imine is pre-formed (Two-Step, One-Pot). -
Sodium Cyanoborohydride (NaBH
CN): Effective but generates toxic cyanide byproducts and requires strict pH control (pH 6-7). -
Sodium Triacetoxyborohydride (STAB / NaBH(OAc)
): The Gold Standard . It is mild, non-toxic, and exhibits high selectivity for imines over aldehydes due to steric bulk and electron-withdrawing acetoxy groups.
Workflow Visualization
The following diagram illustrates the decision logic and mechanistic flow for selecting the appropriate protocol based on substrate sterics.
Caption: Decision tree for selecting between Standard STAB protocol and Titanium-mediated protocol based on aldehyde reactivity.
Experimental Protocols
Method A: Standard STAB Protocol (High Throughput / General Purpose)
Recommended for: Unhindered aromatic and aliphatic aldehydes.
Reagents:
-
Cyclopropylamine (1.1 – 1.2 equiv)
-
Sodium Triacetoxyborohydride (STAB) (1.4 – 1.5 equiv)
-
Acetic Acid (AcOH) (1.0 equiv)
-
Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous).
Step-by-Step Procedure:
-
Preparation: In a dry reaction vial equipped with a magnetic stir bar, dissolve the Aldehyde (1.0 mmol) in DCE (5 mL, 0.2 M).
-
Amine Addition: Add Cyclopropylamine (1.1 mmol).
-
Note: If the aldehyde is an oil, add it to the amine solution. If solid, dissolve first.
-
-
Acid Catalysis: Add Acetic Acid (1.0 mmol).
-
Why? AcOH catalyzes the dehydration step to form the imine and buffers the basicity of the amine.
-
-
Imine Formation (Optional but Recommended): Stir at Room Temperature (RT) for 15–30 minutes.
-
Validation: For valuable substrates, check TLC or LCMS to confirm the disappearance of the aldehyde peak and appearance of the imine (often M+H = MW + 39).
-
-
Reduction: Add STAB (1.4 mmol) in one portion.
-
Observation: Mild effervescence may occur.
-
-
Incubation: Stir at RT for 2–16 hours under Nitrogen/Argon.
-
Monitoring: Monitor by LCMS. Look for the product mass (Aldehyde MW + 39 + 2H).
-
-
Quench & Workup:
-
Quench with Saturated NaHCO
(5 mL). Stir for 15 mins to decompose borate complexes. -
Extract with DCM or EtOAc (
mL). -
Wash combined organics with Brine, dry over Na
SOngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> , and concentrate.
-
-
Purification: Flash chromatography (typically Hexane/EtOAc or DCM/MeOH).
Method B: Titanium(IV) Isopropoxide Protocol (Sterically Demanding)
Recommended for: Ketones, sterically hindered aldehydes, or acid-sensitive substrates.
Reagents:
-
Titanium(IV) isopropoxide (Ti(OiPr)
) (1.25 equiv) -
Sodium Borohydride (NaBH
) (1.5 equiv) — Note: STAB is not used here. -
Solvent: THF (Step 1), MeOH (Step 2).
Step-by-Step Procedure:
-
Complexation: In a dry flask under Argon, mix Aldehyde (1.0 mmol), Cyclopropylamine (1.2 mmol), and Ti(OiPr)
(1.25 mmol).-
Solvent: This step can often be done neat (without solvent) or in minimal anhydrous THF (2 mL).
-
-
Imine Forcing: Stir at RT for 1–2 hours.
-
Dilution: Dilute the viscous mixture with absolute Ethanol or Methanol (5 mL).
-
Reduction: Carefully add NaBH
(1.5 mmol) portion-wise.-
Caution: Exothermic reaction with gas evolution (H
).
-
-
Workup (Critical Step):
-
Add water (2 mL) to quench. A heavy white precipitate (TiO
) will form. -
Filtration: Filter the mixture through a pad of Celite to remove titanium salts. Wash the pad with EtOAc.
-
Extraction: If the filtrate is cloudy, add 1N NaOH (to break stable amine-boron complexes) and extract with EtOAc.
-
Comparative Data & Optimization
The following table summarizes the performance of different reducing agents for this specific transformation.
| Parameter | Method A (STAB) | Method B (Ti-Mediated) | NaCNBH |
| Imine Selectivity | Excellent (Reduces imine, not aldehyde) | High (Pre-forms imine quantitatively) | Good (pH dependent) |
| Reaction Time | 2 - 16 Hours | 4 - 8 Hours | 12 - 24 Hours |
| Toxicity | Low (Boric acid byproduct) | Low (TiO | High (Cyanide byproduct) |
| Water Tolerance | Moderate (Use dry solvents) | Low (Ti reacts with water) | High |
| Scope | Aldehydes, some ketones | Hindered Aldehydes, Ketones | General |
| Cost | Moderate | Moderate | Low |
Troubleshooting Guide
-
Problem: Low Conversion of Aldehyde.
-
Cause: Imine formation is unfavorable.
-
Solution: Switch to Method B . The Titanium forces the equilibrium. Alternatively, add 4Å Molecular Sieves to Method A.
-
-
Problem: Dialkylation (Tertiary Amine Formation).
-
Cause: The product secondary amine reacts with another equivalent of aldehyde.
-
Solution: This is rare with cyclopropylamine due to steric bulk (
cyclopropylamines are very hindered). If observed, ensure slow addition of STAB or increase the amine:aldehyde ratio to 1.5:1.
-
-
Problem: Emulsion during Workup.
-
Cause: Boron or Titanium salts.[8]
-
Solution: For Method A, use Rochelle's Salt (Potassium Sodium Tartrate) wash. For Method B, ensure thorough Celite filtration or wash with 1M NaOH.
-
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[5][6][9] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[4][5][10] Studies on Direct and Indirect Reductive Amination Procedures.[4][6] The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
Bhattacharyya, S. (1995). Titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds: A one-pot synthesis of secondary and tertiary amines.[8] The Journal of Organic Chemistry, 60(15), 4928–4929. [Link]
-
Mattson, R. J., Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990). An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride. The Journal of Organic Chemistry, 55(8), 2552–2554. [Link]
-
West, M. S., Mills, L. R., McDonald, T. R., & Lee, J. B. (2019). Synthesis of trans-2-Substituted Cyclopropylamines from α-Chloroaldehydes. Organic Letters, 21(20), 8409–8413. [Link]
Sources
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- 2. benchchem.com [benchchem.com]
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- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. designer-drug.com [designer-drug.com]
- 9. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 10. scribd.com [scribd.com]
Purification methods for N-(3-methylbenzyl)cyclopropanamine intermediates
An In-Depth Guide to the Purification of N-(3-methylbenzyl)cyclopropanamine and its Intermediates
Abstract
N-(3-methylbenzyl)cyclopropanamine is a key building block in the synthesis of various pharmacologically active molecules. The purity of this secondary amine intermediate is paramount to ensure the efficacy, safety, and reproducibility of subsequent synthetic steps and the final active pharmaceutical ingredient (API). This application note provides a comprehensive guide for researchers, chemists, and drug development professionals on the robust purification methods for crude N-(3-methylbenzyl)cyclopropanamine. We will explore foundational techniques, including acid-base extraction, crystallization via salt formation, and column chromatography, explaining the causality behind procedural choices and offering detailed, field-proven protocols.
Introduction: The Importance of Purity
The cyclopropylamine moiety is a privileged scaffold in medicinal chemistry, valued for its ability to confer unique conformational constraints and metabolic stability to drug candidates.[1][2] N-(3-methylbenzyl)cyclopropanamine serves as a crucial intermediate in the synthesis of these complex molecules. However, its synthesis, typically through reductive amination or nucleophilic substitution, often yields a crude product contaminated with unreacted starting materials, by-products, and reagents.[3] Failure to remove these impurities can lead to side reactions, reduced yields, and the introduction of potentially toxic components into the final drug product, creating significant regulatory and safety challenges.[4][5]
This guide details a multi-step purification strategy designed to address a typical impurity profile, moving from a bulk, cost-effective method to a final polishing step for achieving high purity.
Understanding the Impurity Profile
Effective purification begins with anticipating the likely contaminants. Depending on the synthetic route, common impurities in crude N-(3-methylbenzyl)cyclopropanamine may include:
-
Starting Materials: Unreacted cyclopropanamine and 3-methylbenzaldehyde (from reductive amination) or 3-methylbenzyl chloride/bromide (from nucleophilic substitution).
-
By-products: The imine intermediate from reductive amination, or over-alkylated tertiary amines.
-
Reagents & Solvents: Residual reducing agents (e.g., sodium borohydride), acids, bases, and solvents used in the synthesis and initial work-up.[3]
A general purification workflow is designed to systematically remove these different classes of impurities.
Caption: Visualizing phase transfer during acid-base extraction.
Step-by-Step Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent like dichloromethane (DCM) or diethyl ether (approx. 10 volumes).
-
Acidic Wash: Transfer the solution to a separatory funnel. Add an equal volume of 1M hydrochloric acid (HCl). Stopper the funnel, invert, and vent frequently to release any pressure. Shake vigorously for 1-2 minutes.
-
Separation: Allow the layers to separate. The protonated amine salt will be in the upper aqueous layer (if using DCM). Drain and collect the aqueous layer.
-
Back-Extraction (Optional but Recommended): To maximize recovery, add a fresh portion of 1M HCl to the remaining organic layer, shake, and combine this second aqueous extract with the first. Discard the organic layer containing neutral impurities.
-
Basification: Place the combined aqueous extracts in a clean separatory funnel and cool in an ice bath. Slowly add 2M sodium hydroxide (NaOH) solution while gently swirling until the pH is >12 (verify with pH paper). The amine will deprotonate and may form a cloudy precipitate or an oil.
-
Re-extraction: Add a fresh portion of DCM (equal to the original organic volume) to the basic aqueous layer. Shake vigorously as before.
-
Isolation: Allow the layers to separate. Drain the lower organic layer (DCM) containing the purified freebase amine into a clean flask. Repeat the extraction of the aqueous layer with two more portions of DCM to ensure complete recovery.
-
Drying and Concentration: Combine all organic extracts. Dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure (rotary evaporation) to yield the purified N-(3-methylbenzyl)cyclopropanamine, likely as an oil.
Protocol 2: Crystallization via Salt Formation
Expertise & Rationale: Many freebase amines are oils at room temperature and are difficult to crystallize. [6]Converting the amine to a salt, such as a hydrochloride or acetate, often yields a stable, crystalline solid with a sharp melting point. [6][7]This process is an excellent final polishing step. The formation of a crystal lattice is a highly selective process that effectively excludes impurities, leading to very high purity levels.
Step-by-Step Protocol: Hydrochloride Salt Crystallization
-
Salt Formation: Dissolve the purified freebase amine from Protocol 1 in a minimal amount of a suitable solvent like anhydrous diethyl ether or ethyl acetate (EtOAc).
-
Acidification: While stirring, slowly add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether or gaseous HCl) dropwise. The hydrochloride salt will typically precipitate out of the solution as a white solid. Monitor the addition and stop when precipitation ceases to avoid adding excess acid.
-
Isolation of Crude Salt: Collect the solid precipitate by vacuum filtration. Wash the filter cake with a small amount of cold, anhydrous solvent (e.g., diethyl ether) to remove any surface impurities.
-
Recrystallization: Transfer the crude salt to a clean flask. Add a minimal amount of a hot solvent system (e.g., isopropanol/diethyl ether or ethanol/hexane) until the solid just dissolves.
-
Crystal Growth: Allow the solution to cool slowly to room temperature, then place it in a refrigerator or freezer (0 to -20 °C) to promote the growth of well-defined crystals.
-
Final Collection: Collect the purified crystals by vacuum filtration, wash with a small volume of the cold recrystallization solvent, and dry under vacuum to a constant weight.
Protocol 3: Flash Column Chromatography
Expertise & Rationale: Chromatography is preferred when impurities have similar basicity but differ in polarity, making separation by extraction difficult. [6]However, purifying basic amines on standard silica gel is challenging because the acidic silanol groups (Si-OH) on the silica surface can strongly interact with the basic amine, leading to poor separation, peak tailing, and sometimes irreversible adsorption of the product. [8][9] Two primary strategies mitigate this issue:
-
Mobile Phase Modification: Add a small amount (0.5-1% v/v) of a competing amine, like triethylamine (TEA) or ammonia (in methanol), to the eluent. [6][8][9]The TEA will preferentially interact with the acidic silanol sites, "masking" them from the target compound and allowing it to elute symmetrically.
-
Amine-Functionalized Silica: Use a commercially available stationary phase where the silica surface has been chemically modified with amine groups. [6][8]This creates a slightly basic environment that repels the basic analyte, preventing strong interactions and improving peak shape without needing to modify the mobile phase with additives.
Step-by-Step Protocol: Chromatography with Mobile Phase Modifier
-
TLC Analysis: Determine a suitable solvent system using thin-layer chromatography (TLC). A good starting point is a mixture of hexane and ethyl acetate. The goal is an Rf value of approximately 0.2-0.4 for the target compound.
-
Eluent Preparation: Prepare the chosen eluent and add 0.5-1% (v/v) of triethylamine (TEA). For example, for a 90:10 Hexane:EtOAc system, prepare 1 L by mixing 900 mL Hexane, 100 mL EtOAc, and 5-10 mL of TEA.
-
Column Packing: Pack a flash chromatography column with standard silica gel, equilibrating the column by passing several column volumes of the TEA-modified eluent through it.
-
Sample Loading: Dissolve the crude amine in a minimal amount of the eluent or a strong solvent like DCM. If using a strong solvent, adsorb the sample onto a small amount of silica gel, dry it, and load the resulting powder onto the top of the column.
-
Elution: Run the chromatography, collecting fractions and monitoring them by TLC.
-
Isolation: Combine the pure fractions and remove the solvent and TEA under reduced pressure. Note that TEA is volatile and should be easily removed.
Summary of Purification Methods
The optimal purification strategy depends on the scale of the reaction, the nature of the impurities, and the required final purity.
| Method | Primary Use | Advantages | Disadvantages | Expected Purity |
| Acid-Base Extraction | Bulk purification, removal of neutral/acidic impurities | Fast, inexpensive, scalable, highly effective for removing non-basic compounds. [10][11] | Does not separate amines of similar basicity. | 90-98% |
| Crystallization (as Salt) | Final polishing step, high-purity isolation | Can achieve very high purity (>99.5%), yields a stable, solid product, cost-effective at scale. [6] | Product must be a crystalline solid (as a salt), potential for yield loss in mother liquor. | >99.5% |
| Flash Chromatography | Separation of complex mixtures with similar basicity | High resolving power for closely related compounds, adaptable by changing solvent/stationary phase. [12] | Requires more solvent and time, can be costly at large scales, potential for product loss on column. [6][8] | >98% |
References
-
Acid–base extraction. Wikipedia. Available at: [Link]
-
Acid-Base Extraction. Chemistry LibreTexts. (2022). Available at: [Link]
-
Is there an easy way to purify organic amines?. Biotage. (2023). Available at: [Link]
-
Kazakevich, Y., & Nebesky, K. (2008). Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups. Journal of Chromatography A, 1189(1-2), 255-262. Available at: [Link]
-
Liquid/liquid Extraction: Extraction of Acids or Bases from Neutral Organics. Course Document. Available at: [Link]
- Purification of secondary alkyl amines. Google Patents. (US3864402A).
-
Amine workup. Reddit r/Chempros. (2024). Available at: [Link]
-
How do I purify ionizable organic amine compounds using flash column chromatography?. Biotage. (2023). Available at: [Link]
-
Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. MDPI. (2024). Available at: [Link]
-
Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Longdom Publishing. (2024). Available at: [Link]
-
Synthesis of Stereodefined Cyclopropylamine Derivatives from Cyclopropanols and Sulfinamides. PubMed. (2026). Available at: [Link]
- Process for manufacturing cyclopropylamine. Google Patents. (US3711549A).
-
Impurity Analysis and Profiling Services. Emery Pharma. Available at: [Link]
-
Regioselective Base-Mediated Cyclizations of Mono-N-acylpropargylguanidines. PMC. Available at: [Link]
-
Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Research and Reviews in Pharmacy and Pharmaceutical Sciences. (2021). Available at: [Link]
-
Impurity profiling and drug characterization: backdrop and approach. PHARMACEUTICAL SCIENCES. (2000). Available at: [Link]
-
Impurity Profiling In Pharmaceuticals: A Review. International Journal of Pharmaceutical Research and Applications. (2018). Available at: [Link]
Sources
- 1. longdom.org [longdom.org]
- 2. Synthesis of Stereodefined Cyclopropylamine Derivatives from Cyclopropanols and Sulfinamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijprajournal.com [ijprajournal.com]
- 4. rroij.com [rroij.com]
- 5. iajps.com [iajps.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. reddit.com [reddit.com]
- 8. biotage.com [biotage.com]
- 9. biotage.com [biotage.com]
- 10. vernier.com [vernier.com]
- 11. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 12. Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups - PubMed [pubmed.ncbi.nlm.nih.gov]
Using N-[(3-methylphenyl)methyl]cyclopropanamine as a drug discovery building block
Application Note: N-[(3-methylphenyl)methyl]cyclopropanamine in Drug Discovery
Abstract
This guide details the strategic application of This compound (CAS: 155392-80-6 / Generic) as a high-value building block in medicinal chemistry.[1] Beyond its role as a secondary amine intermediate, this scaffold offers a unique combination of physicochemical properties: the cyclopropyl moiety acts as a metabolic blocker and conformationally rigid bioisostere of the isopropyl group, while the meta-methyl benzyl substituent probes specific hydrophobic pockets (Lipophilic Efficiency modulation). This note provides rationale, safety profiles regarding CYP450 inhibition, and validated protocols for library synthesis.
Structural Rationale & Medicinal Chemistry Utility[1][2][3][4][5][6][7][8]
The Cyclopropyl "Power" Factor
The cyclopropylamine moiety is not merely a spacer; it is a functional bioisostere with distinct electronic and steric properties compared to acyclic alkyl amines (e.g., isopropyl or ethyl amines).
-
pKa Modulation: The carbon atoms in a cyclopropane ring possess significant
character (approx. 32% s-character).[1] This electron-withdrawing effect lowers the pKa of the adjacent amine by 1.0–1.5 units compared to isopropylamine.-
Impact: At physiological pH (7.4), a higher fraction of the molecule remains uncharged, potentially improving blood-brain barrier (BBB) penetration for CNS targets.
-
-
Metabolic Stability: The cyclopropyl group effectively blocks
-carbon hydroxylation (N-dealkylation), a common clearance pathway for -isopropyl groups.[1] -
Conformational Entropy: The rigid ring reduces the entropic penalty upon binding to a protein target.
The Meta-Methyl Benzyl Vector
The (3-methylphenyl)methyl group serves as a "lipophilic probe."[1] In Structure-Activity Relationship (SAR) studies, the meta-methyl group often fills hydrophobic clefts that are inaccessible to unsubstituted benzyl rings but too sterically restricted for larger naphthyl or tert-butyl groups.[1]
Table 1: Physicochemical Profile (Calculated)
| Property | Value | Significance in Drug Design |
| Molecular Weight | 161.25 g/mol | Fragment-based lead compliant (<200 Da). |
| cLogP | ~2.6 | Optimal lipophilicity for CNS penetration. |
| pKa (Conj. Acid) | ~8.8 - 9.2 | Lower than typical secondary amines (~10.5), aiding permeability.[1] |
| H-Bond Donors | 1 | Secondary amine handles for derivatization. |
| Rotatable Bonds | 3 | Low flexibility enhances binding affinity.[1] |
Metabolic Liabilities & Safety (Critical Insight)
Warning: While the cyclopropyl group prevents N-dealkylation, it introduces a specific metabolic liability known as Mechanism-Based Inactivation (MBI) of Cytochrome P450 enzymes.
-
Mechanism: CYP450 enzymes can oxidize the cyclopropyl ring to a radical intermediate.[1][2] This radical can open the ring, forming a reactive covalent adduct with the heme center of the enzyme, irreversibly inhibiting it (Suicide Inhibition).
-
Mitigation: When using this building block, early ADME screening for CYP inhibition (specifically CYP2D6 and CYP3A4) is mandatory. The meta-methyl group on the benzyl ring helps divert metabolism toward benzylic oxidation, potentially sparing the cyclopropyl ring and reducing MBI risk.
Experimental Workflows & Protocols
Visualizing the Library Synthesis Workflow
The following diagram illustrates the divergent synthesis strategy using this compound to generate Amide, Urea, and Sulfonamide libraries.
Caption: Divergent synthesis workflow transforming the secondary amine scaffold into three distinct bioactive classes.
Protocol A: High-Efficiency Amide Coupling (HATU Method)
This protocol is optimized for library synthesis where high conversion is required to minimize purification bottlenecks.[1]
Reagents:
-
Amine: this compound (1.0 equiv)[1]
-
Acid: Diverse Carboxylic Acids (1.1 equiv)
-
Coupling Agent: HATU (1.2 equiv)
-
Base: N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)
-
Solvent: Anhydrous DMF or DMA.[1]
Step-by-Step Procedure:
-
Pre-activation: In a reaction vial, dissolve the Carboxylic Acid (1.1 equiv) in anhydrous DMF (0.2 M concentration).
-
Activation: Add HATU (1.2 equiv) and DIPEA (1.5 equiv) to the acid solution. Stir at Room Temperature (RT) for 5–10 minutes.
-
Why? This forms the activated O-azabenzotriazole ester, which is more reactive and less prone to racemization than the acid chloride.
-
-
Amine Addition: Dissolve this compound (1.0 equiv) in a minimal amount of DMF. Add the remaining DIPEA (1.5 equiv) to this amine solution, then transfer it to the activated acid mixture.
-
Reaction: Seal the vial and stir at RT for 2–16 hours.
-
Workup (High Throughput):
-
Purification: If necessary, purify via Reverse-Phase Preparative HPLC (Water/Acetonitrile + 0.1% Formic Acid).
Protocol B: Urea Synthesis (Isocyanate Method)
Ureas derived from this scaffold are privileged structures in soluble Epoxide Hydrolase (sEH) inhibitors.[1]
Step-by-Step Procedure:
-
Dissolve this compound (1.0 equiv) in anhydrous Dichloromethane (DCM) at 0°C.
-
Add Triethylamine (TEA) (1.2 equiv).
-
Dropwise add the Isocyanate (R-NCO) (1.1 equiv).[1]
-
Allow to warm to RT and stir for 2 hours.
-
Quench: Add polymer-supported Trisamine scavenger resin (to remove excess isocyanate) and stir for 1 hour.
-
Filter & Evaporate: Filter off the resin and concentrate to yield the pure urea.[1]
References
-
Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.[1] Journal of Medicinal Chemistry, 59(19), 8712–8756. Link
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[1][3] Chemical Reviews, 116(19), 11754–11844. Link
-
Walser, A., et al. (1991).[1] Quinazolines and 1,4-benzodiazepines.[1] LXXXV. Synthesis and reactions of cyclopropylamines. Journal of Heterocyclic Chemistry, 28(4), 1121. Link
-
Shaffer, C. L., et al. (2010).[1] In Vitro Mechanism-Based Inactivation of Cytochrome P450 Enzymes by Cyclopropylamines.[1] Drug Metabolism and Disposition, 38(11), 2083-2093. Link
Sources
- 1. N-Cyclopropylbenzenemethanamine | C10H13N | CID 25866 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Put a ring on it: application of small aliphatic rings in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. growingscience.com [growingscience.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Amide coupling Protocol for Amino PEG | AxisPharm [axispharm.com]
Application Note: Scalable Synthesis of N-Benzyl Cyclopropanamine via Reductive Amination
Executive Summary
The synthesis of secondary amines containing cyclopropyl moieties is a critical operation in the development of modern pharmaceuticals and agrochemicals. N-benzyl cyclopropanamine (CAS: 13324-66-8) serves as a vital building block in these sectors. While bench-scale syntheses often rely on direct alkylation, scaling up such routes introduces severe chemoselectivity and safety bottlenecks. This application note details a highly scalable, self-validating protocol for the synthesis of N-benzyl cyclopropanamine via the reductive amination of benzaldehyde and cyclopropylamine.
By transitioning from direct alkylation to a controlled hydride-reduction methodology, this protocol maximizes atom economy, eliminates the need for lachrymatory benzyl halides, and provides a robust framework for multi-kilogram production.
Route Scouting & Process Rationale
The Pitfalls of Direct Alkylation
Historically, the synthesis of N-benzyl cyclopropanamine has been achieved by reacting cyclopropylamine with benzyl bromide or benzyl chloride in the presence of a base like triethylamine . While functional at the milligram scale, this route is fundamentally flawed for scale-up due to two factors:
-
Over-alkylation: Primary amines are highly nucleophilic. Upon mono-alkylation, the resulting secondary amine often outcompetes the primary amine for the remaining electrophile, leading to significant formation of the undesired N,N-dibenzyl cyclopropanamine byproduct.
-
Reagent Toxicity: Benzyl halides are potent lachrymators and known genotoxins, requiring specialized containment protocols that inflate manufacturing costs.
The Reductive Amination Advantage
Reductive amination circumvents the over-alkylation paradigm by forming an intermediate imine (Schiff base) that is subsequently reduced to the target secondary amine . Because the resulting secondary amine cannot easily form a stable imine with another equivalent of benzaldehyde, the reaction is inherently chemoselective.
For the choice of reducing agent, bench chemists frequently utilize sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3) because they allow for direct, one-pot reactions where the carbonyl, amine, and reductant are mixed simultaneously . However, at the pilot scale, the generation of toxic cyanide waste from NaBH3CN and the poor mass efficiency of NaBH(OAc)3 are prohibitive .
Our Scalable Solution: We employ a modified step-wise one-pot procedure using inexpensive Sodium Borohydride (NaBH4) in Methanol . By allowing the imine to fully form prior to the controlled addition of NaBH4, we achieve the chemoselectivity of specialized borohydrides at a fraction of the cost, while maintaining a pristine impurity profile.
Figure 1: Mechanistic pathway of the reductive amination process.
Process Chemistry: Causality & Self-Validation
To ensure this protocol acts as a self-validating system, every critical process parameter (CPP) is tied to an in-process control (IPC).
-
Imine Formation Thermodynamics: The condensation of benzaldehyde and cyclopropylamine releases water. In methanol, this equilibrium shifts rapidly toward the imine. Causality: We mandate a 2-hour hold time at ambient temperature. Proceeding to reduction before equilibrium is reached will result in the direct reduction of unreacted benzaldehyde to benzyl alcohol, a stubborn impurity.
-
Thermal & Gas Evolution Management: The addition of NaBH
4to methanol is exothermic and generates hydrogen gas due to competitive borohydride solvolysis. Causality: The reaction must be cooled to 0–5 °C prior to reductant addition. The addition rate is strictly dictated by the reactor's heat transfer area (HTA) and venting capacity. -
Quench Dynamics: Unreacted borane species must be destroyed before isolation to prevent downstream toxicity and unpredictable delayed exotherms. Causality: An acidic quench (aqueous HCl) is employed to safely decompose residual hydrides, followed by basification to liberate the free amine for extraction.
Quantitative Data & Material Specifications
Table 1: Material Requirements and Stoichiometry (10-Mole Pilot Scale)
| Reagent | MW ( g/mol ) | Equivalents | Mass / Volume | Function |
| Benzaldehyde | 106.12 | 1.00 | 1.06 kg (1.02 L) | Electrophile |
| Cyclopropylamine | 57.09 | 1.05 | 0.60 kg (0.73 L) | Nucleophile |
| Methanol | 32.04 | - | 10.0 L | Solvent |
| Sodium Borohydride | 37.83 | 0.60* | 0.23 kg | Reducing Agent |
| 2M HCl (aq) | 36.46 | Excess | ~3.0 L | Quench Reagent |
| 5M NaOH (aq) | 40.00 | Excess | ~2.0 L | Basification |
| MTBE | 88.15 | - | 15.0 L | Extraction Solvent |
*Note: 1 mole of NaBH4 provides 4 moles of hydride. 0.60 eq provides a safe 2.4 eq of hydride to account for competitive solvolysis in methanol.
Table 2: In-Process Control (IPC) and Quality Metrics
| IPC Phase | Analytical Method | Acceptance Criteria | Corrective Action if Failed |
| 1. Imine Formation | GC-FID or HPLC | Benzaldehyde < 2.0% Area | Extend hold time by 1 hr. |
| 2. Reduction | GC-FID or HPLC | Imine < 1.0% Area | Add 0.1 eq NaBH |
| 3. Final Purity | GC-FID | Target Amine > 98.0% Area | Perform fractional vacuum distillation. |
Step-by-Step Scalable Protocol
Phase 1: Imine Formation
-
Reactor Preparation: Purge a 20 L jacketed glass reactor with Nitrogen (N
2) for 15 minutes to displace oxygen. -
Solvent & Amine Charging: Charge 10.0 L of anhydrous Methanol into the reactor. Begin agitation at 150 RPM. Charge 0.60 kg (1.05 eq) of Cyclopropylamine.
-
Electrophile Addition: Slowly charge 1.06 kg (1.00 eq) of Benzaldehyde over 30 minutes.
-
Observation: A mild exotherm will occur (temperature may rise from 20 °C to ~30 °C).
-
-
Equilibration: Stir the mixture at 20–25 °C for 2 hours.
-
IPC-1: Sample the mixture and analyze via GC-FID. Proceed to Phase 2 only when residual benzaldehyde is < 2.0%.
Phase 2: Hydride Reduction
-
Cooling: Set the reactor jacket temperature to -5 °C. Cool the internal reaction mass to 0–5 °C. Ensure the reactor condenser is active and the system is vented to a safe exhaust line.
-
Reductant Addition: Divide 0.23 kg of NaBH
4into 10 equal portions. Add one portion every 10–15 minutes.-
Critical Safety Parameter: Monitor the internal temperature and gas evolution. Do not allow the internal temperature to exceed 10 °C. If temperature spikes, pause the addition.
-
-
Maturation: Once addition is complete, maintain the temperature at 5 °C for 30 minutes, then gradually warm to 20 °C and stir for an additional 2 hours.
-
IPC-2: Sample and analyze via GC-FID. Proceed to Phase 3 only when residual imine is < 1.0%.
Phase 3: Quench and Workup
-
Acidic Quench: Cool the reactor to 5 °C. Slowly add 3.0 L of 2M HCl (aq) dropwise over 1 hour.
-
Caution: Vigorous hydrogen gas evolution will occur as unreacted borohydride is destroyed.
-
-
Solvent Exchange: Concentrate the reaction mixture under reduced pressure (approx. 150 mbar, 40 °C jacket) to remove the majority of the methanol.
-
Basification: Cool the remaining aqueous residue to 10 °C. Slowly charge 5M NaOH until the aqueous phase reaches pH > 12.
-
Extraction: Charge 7.5 L of Methyl tert-butyl ether (MTBE). Agitate for 15 minutes, settle for 15 minutes, and separate the phases. Repeat the extraction with a second 7.5 L portion of MTBE.
-
Washing & Drying: Combine the organic layers. Wash with 2.0 L of brine. Dry the organic phase over anhydrous sodium sulfate (or via azeotropic distillation).
Phase 4: Isolation
-
Concentration: Filter off the drying agent and concentrate the MTBE solution under reduced pressure to yield the crude product as a pale yellow oil.
-
Purification: Purify the crude oil via fractional vacuum distillation (approx. b.p. 95–98 °C at 10 mmHg) to afford pure N-benzyl cyclopropanamine.
Figure 2: Scaled-up workflow for N-benzyl cyclopropanamine synthesis.
References
-
[1] Addition, Elimination, and Rearrangement Reactions of Cyclopropyl-Substituted Nitrenium Ions. ChemRxiv. Available at: [Link]
-
[2] Reductive Amination, and How It Works. Master Organic Chemistry. Available at:[Link]
-
[4] Imine Reductases and Reductive Aminases in Organic Synthesis. ACS Catalysis. Available at:[Link]
-
[5] Exploration and characterization of the antimalarial activity of cyclopropyl carboxamides. eScholarship. Available at:[Link]
Sources
Application Note: Solvent Selection and Optimization for the Alkylation of Cyclopropanamine
Executive Summary
The cyclopropylamine moiety is a highly privileged pharmacophore in medicinal chemistry, frequently utilized in the design of mechanism-based enzyme inhibitors (such as Monoamine Oxidase Inhibitors and LSD1 inhibitors) and broad-spectrum antimicrobials (e.g., fluoroquinolones) [3, 4]. However, the functionalization of cyclopropanamine via
This application note provides a comprehensive guide to selecting the optimal solvent and reagent combinations for the mono-alkylation of cyclopropanamine. By dissecting the causality behind solvent effects, this document empowers researchers to achieve high-yielding, self-validating protocols that suppress tertiary amine formation and prevent unintended ring-opening events.
Strategic Rationale: Pathway and Solvent Causality
The alkylation of primary amines typically follows one of two pathways: Direct Alkylation (via
The Overalkylation Dilemma in Direct Alkylation
In standard direct alkylation, the mono-alkylated secondary amine product is often more nucleophilic than the primary cyclopropanamine starting material due to the electron-donating effect of the newly added alkyl group. In polar aprotic solvents (like standard DMF or MeCN) with conventional bases (e.g.,
The Cesium Effect Causality: To force direct alkylation to halt at the mono-alkylated stage, the "Cesium Effect" is employed [2]. Utilizing
The Mechanistic Superiority of Reductive Amination
Reductive amination is the gold standard for cyclopropanamine functionalization [1]. The reaction proceeds via an imine intermediate. Once the imine is reduced to the secondary amine, steric hindrance and the specific reaction conditions prevent it from forming a second imine, naturally terminating the reaction at the mono-alkylated stage.
Solvent Causality in Reductive Amination:
-
Halogenated Solvents (DCM / DCE) with STAB: Sodium triacetoxyborohydride (
, STAB) is a mild reducing agent that performs optimally in non-coordinating, aprotic solvents like Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) [1, 4]. The electron-withdrawing acetoxy groups make STAB less reactive than , allowing it to selectively reduce the protonated iminium ion without reducing the starting aldehyde/ketone. DCE is often preferred over DCM when slight heating (e.g., 60°C) is required, though cyclopropanamine's volatility requires sealed-tube conditions if heated above 40°C. -
Protic Solvents (MeOH / EtOH) with Cyanoborohydride: Sodium cyanoborohydride (
) requires a slightly acidic environment (pH ~5) to activate the imine. Protic solvents like Methanol (MeOH) facilitate this proton transfer [1]. The cyano group stabilizes the boron-hydrogen bonds, preventing rapid hydrolysis of the reagent by the protic solvent, ensuring the hydride is reserved for imine reduction.
Reaction Pathway Decision Matrix
Figure 1: Decision tree for selecting the alkylation pathway and corresponding solvent system.
Table 1: Solvent and Reagent Selection Matrix
| Methodology | Optimal Solvent | Reagent / Catalyst | Selectivity (Mono:Di) | Mechanistic Causality |
| Reductive Amination | DCM or DCE | >95:5 | Non-coordinating solvent stabilizes STAB; selectively reduces iminium over carbonyls. | |
| Reductive Amination | MeOH | >90:10 | Protic solvent aids imine protonation at pH 5; cyano group prevents rapid reagent hydrolysis. | |
| Direct Alkylation | DMF or DMSO | ~80:20 | Polar aprotic solvent dissolves Cs-base; large | |
| Direct Alkylation | MeCN | <50:50 | Poor control. Secondary amine outcompetes primary amine for the electrophile. |
Validated Experimental Protocols
The following protocols are designed as self-validating systems. In-process controls (TLC/LC-MS) and specific workup procedures ensure that the desired mono-alkylated product is isolated efficiently.
Protocol A: The Gold Standard – Reductive Amination in DCM/DCE [3, 4]
This method is highly recommended for the synthesis of complex pharmaceutical intermediates, such as LSD1 inhibitors, where functional group tolerance is critical.
Reagents:
-
Cyclopropanamine (1.2 equiv)
-
Aldehyde/Ketone (1.0 equiv)
-
Sodium triacetoxyborohydride (STAB) (1.5 equiv)
-
Anhydrous DCM or DCE (0.1 M relative to aldehyde)
-
Glacial Acetic Acid (0.1 - 1.0 equiv, optional but recommended for ketones)
Step-by-Step Procedure:
-
Imine Formation: In an oven-dried round-bottom flask purged with Argon, dissolve the aldehyde (1.0 mmol) in anhydrous DCM (10 mL).
-
Amine Addition: Cool the flask to 0°C using an ice bath (crucial due to the volatility of cyclopropanamine). Add cyclopropanamine (1.2 mmol) dropwise.
-
Activation: If utilizing a less reactive ketone, add glacial acetic acid (0.1 mmol) to catalyze imine formation. Stir the mixture at room temperature for 1–2 hours.
-
Self-Validation Check: Pull a 10 µL aliquot, dilute in MeOH, and check via LC-MS. The mass of the intermediate imine
should be the dominant peak.
-
-
Reduction: Cool the reaction back to 0°C. Add STAB (1.5 mmol) portion-wise over 10 minutes to control the exothermic release of hydrogen gas.
-
Completion: Allow the reaction to warm to room temperature and stir for 4–12 hours. Monitor by TLC (stain with Ninhydrin; secondary amines appear as distinct colored spots).
-
Quench and Workup: Quench the reaction carefully with saturated aqueous
(10 mL). Stir vigorously for 15 minutes to break down boron complexes. Extract the aqueous layer with DCM (3 x 10 mL). -
Purification: Wash the combined organic layers with brine, dry over anhydrous
, and concentrate under reduced pressure. Purify via silica gel chromatography (typically eluting with a gradient of EtOAc/Hexanes or a small percentage of MeOH in DCM) [4].
Figure 2: Sequential workflow for the reductive amination of cyclopropanamine.
Protocol B: Direct Alkylation via the Cesium Effect in DMF [2, 3]
Use this protocol only when the corresponding aldehyde/ketone for reductive amination is unavailable or highly unstable.
Reagents:
-
Cyclopropanamine (3.0 equiv - excess used to statistically favor mono-alkylation)
-
Alkyl Halide (1.0 equiv)
-
Cesium Carbonate (
) (1.5 equiv) -
Anhydrous DMF (0.2 M)
Step-by-Step Procedure:
-
Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add
(1.5 mmol). Evacuate and backfill with Argon three times. -
Solvent and Amine Addition: Add anhydrous DMF (5 mL) followed by cyclopropanamine (3.0 mmol). Note: The excess amine compensates for its volatility and statistically drives mono-alkylation.
-
Electrophile Addition: Add the alkyl halide (1.0 mmol) dropwise at room temperature.
-
Reaction: Seal the tube tightly (to prevent cyclopropanamine evaporation) and stir at room temperature for 24 hours. Caution: Do not heat excessively, as thermal stress in the presence of strong bases can promote ring-opening or elimination side-reactions.
-
Workup: Dilute the reaction mixture with Ethyl Acetate (20 mL) and wash with distilled water (3 x 10 mL) to remove the DMF and inorganic salts.
-
Validation: Wash the organic layer with brine, dry over
, and concentrate. Analyze the crude NMR; the integration of the cyclopropyl methine proton (typically ~2.1 ppm) relative to the new alkyl chain will confirm the mono-to-di alkylation ratio.
Troubleshooting and Safety Considerations
-
Volatility Loss: Cyclopropanamine has a boiling point of 50°C. If reactions show low conversion, the amine may have evaporated. Always use sealed vessels for reactions requiring extended times or temperatures above 30°C.
-
Ring Opening: The cyclopropyl ring is highly strained. While it is entirely stable to the hydride sources used in reductive amination (STAB,
), it is susceptible to ring-opening under single-electron transfer (radical) conditions or in the presence of very strong Lewis acids. Avoid using transition metal catalysts that promote radical pathways unless ring-opening is the desired outcome. -
Emulsion Formation during Workup: In Protocol A, boron byproducts can cause severe emulsions. If an emulsion forms, filter the biphasic mixture through a pad of Celite before attempting to separate the layers in a separatory funnel.
References
-
Master Organic Chemistry. "Reductive Amination, and How It Works". Master Organic Chemistry. Available at:[Link]
-
Salvatore, R. N., et al. "Cesium effect: high chemoselectivity in direct N-alkylation of amines". Journal of Organic Chemistry, 2002. Available at: [Link]
- Google Patents. "US8853408B2 - Cyclopropylamines as LSD1 inhibitors". Google Patents.
Troubleshooting & Optimization
Minimizing dialkylation side products in secondary amine synthesis
Ticket ID: #SAS-2024-001 Topic: Minimizing Dialkylation Side Products Severity: High (Yield/Purity Critical) Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary: The Over-Alkylation Challenge
User Issue: "I am attempting to synthesize a secondary amine (
Root Cause Analysis:
The synthesis of secondary amines via direct alkylation is plagued by a fundamental kinetic problem: the product (secondary amine) is often more nucleophilic than the starting material (primary amine). The alkyl group (
Resolution Strategy: We recommend three distinct workflows depending on your substrate availability and tolerance for multi-step synthesis.
Decision Matrix: Selecting the Right Protocol
Before proceeding, select the workflow that matches your electrophile availability.
Figure 1: Decision tree for selecting the optimal synthetic route based on starting material availability.
Workflow A: Reductive Amination (The Industry Standard)
Best for: Reactions where the alkyl group can be sourced as an aldehyde or ketone. Mechanism: Formation of an imine/iminium ion followed by in-situ reduction.
The Protocol: Sodium Triacetoxyborohydride Method
This method is superior to Sodium Cyanoborohydride (
Reagents:
-
Primary Amine (1.0 equiv)
-
Aldehyde/Ketone (1.0 - 1.2 equiv)
-
Reducing Agent: Sodium Triacetoxyborohydride (
) (1.4 equiv)
Step-by-Step Protocol:
-
Mixing: Dissolve the amine and aldehyde in DCE under
atmosphere. -
Imine Formation: Stir for 30 minutes at room temperature.
-
Critical Check: If the aldehyde is highly reactive, dialkylation can still occur here. See "Troubleshooting" below.
-
-
Reduction: Add
in one portion. -
Quench: After 2-4 hours, quench with saturated aqueous
.
Troubleshooting: "I'm still getting dialkylation."
If you observe dialkylation even with reductive amination, it is likely because the secondary amine product is reacting with the aldehyde and being reduced faster than the imine forms.
Solution: The Stepwise Procedure
-
Mix Amine + Aldehyde in Methanol (solvation aids imine stability).
-
Stir for 1-2 hours to ensure complete conversion to the imine.
-
Only then add the reducing agent (use
if in MeOH). -
Why this works: By forcing complete imine formation before reduction, you remove the free aldehyde from the system, preventing the second alkylation event.
Data Comparison: Reducing Agents
| Reagent | Selectivity | Toxicity | Acid Required? | Reference |
| High | Low | No | Abdel-Magid (1996) [1] | |
| Moderate | High | Yes (pH control) | Borch (1971) | |
| Low (Reduces carbonyls) | Low | No | - |
Workflow B: Direct Alkylation (The "Cesium Effect")
Best for: When you must use an alkyl halide (R-X) and cannot use reductive amination.
The Science: Why Cesium?
Standard bases (
-
Mechanism: The large ionic radius of
creates a "naked" anion effect and facilitates specific solvation shells that favor the mono-alkylation transition state over the dialkylation state.
The Protocol: CsOH Promoted Synthesis
Reagents:
-
Primary Amine (1.0 equiv)
-
Alkyl Halide (1.0 - 1.2 equiv)
-
Additive: 4Å Molecular Sieves (Activated, powdered)
-
Solvent: DMF (Anhydrous)[6]
Step-by-Step Protocol:
-
Preparation: Flame-dry glassware. Add activated 4Å molecular sieves to anhydrous DMF.
-
Base Activation: Add CsOH·H2O (1.2 equiv) and stir for 10 minutes.
-
Addition: Add the primary amine (1.0 equiv).
-
Alkylation: Add the alkyl halide (1.0 equiv) dropwise.
-
Reaction: Stir at room temperature. Monitor by TLC.
-
Note: Yields for mono-alkylation are typically 80-95% using this method.
-
Workflow C: The Fukuyama Synthesis (The "Nuclear Option")
Best for: High-value substrates where 100% selectivity is required and extra steps are acceptable.
The Concept
This method uses a protecting group strategy to physically block the nitrogen from reacting a second time.
-
Protect: Convert amine to a sulfonamide (using 2-nitrobenzenesulfonyl chloride,
). -
Alkylate: The sulfonamide proton is acidic (
). Deprotonate and alkylate.[7] Dialkylation is impossible here as there is no second proton. -
Deprotect: Remove the Ns-group with thiophenol.[8]
Figure 2: The Fukuyama Synthesis pathway guarantees mono-alkylation by limiting the nitrogen valency via the sulfonyl group.
Step-by-Step Protocol:
-
Ns-Protection: React amine with 2-nitrobenzenesulfonyl chloride and
in DCM ( ). -
Alkylation: React the Ns-amide with Alkyl Halide (
) and in DMF ( ). -
Deprotection: Treat with Thiophenol (
) and in DMF or MeCN.
Comparison of Methods
| Feature | Reductive Amination | Cs-Promoted Alkylation | Fukuyama Synthesis |
| Selectivity | High | High (9:1) | Perfect (100%) |
| Step Count | 1 (One-pot) | 1 | 3 |
| Atom Economy | High | Moderate | Low |
| Reagent Cost | Low | High (Cesium) | Moderate |
| Reference | Abdel-Magid [1] | Salvatore [2] | Fukuyama [3] |
References
-
Reductive Amination: Abdel-Magid, A. F.; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D.[1][2][9][10] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." J. Org.[2][9][11][12] Chem.1996 , 61, 3849–3862.[1][2][9][10][12][13]
-
Cesium Effect: Salvatore, R. N.; Nagle, A. S.; Jung, K. W.[14] "Cesium effect: high chemoselectivity in direct N-alkylation of amines." J. Org.[3][11][14] Chem.2002 , 67, 674–683.[11]
-
Fukuyama Synthesis: Fukuyama, T.; Jow, C.-K.; Cheung, M. "2- and 4-Nitrobenzenesulfonamides: Exceptionally Versatile Means for Preparation of Secondary Amines and Protection of Amines." Tetrahedron Lett.[3][15]1995 , 36, 6373–6374.
Sources
- 1. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 2. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. semanticscholar.org [semanticscholar.org]
- 5. (PDF) Cesium Hydroxide Promoted Chemoselective N-Alkylation for the Generally Efficient Synthesis of Secondary Amines [academia.edu]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Fukuyama Amine Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 9. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. semanticscholar.org [semanticscholar.org]
- 12. semanticscholar.org [semanticscholar.org]
- 13. Abdel-Magid, A.F., Carson, K.G. and Harris, B.D. (1996) Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61, 3849-3862. - References - Scientific Research Publishing [scirp.org]
- 14. Cesium Hydroxide Promoted Chemoselective N-Alkylation for the Generally Efficient Synthesis of Secondary Amines [organic-chemistry.org]
- 15. researchgate.net [researchgate.net]
Reductive Amination Troubleshooting Portal: Optimizing NaBH₃CN Workflows
Welcome to the Technical Support Center for reductive amination workflows. As a Senior Application Scientist, I have designed this guide to move beyond basic recipes and address the fundamental chemical causality that governs the Borch reduction.
When utilizing sodium cyanoborohydride (NaBH₃CN) to couple carbonyls and amines, chemoselectivity is entirely dictated by the pH of your microenvironment. This guide provides the mechanistic insights, self-validating protocols, and diagnostic tools required to optimize your yields and maintain rigorous safety standards.
The Core Mechanism: Causality and pH Dependence
To master the Borch reduction, one must understand the kinetic relationship between the reducing agent and the transient intermediates.
Sodium cyanoborohydride is a significantly milder reducing agent than sodium borohydride (NaBH₄). The electron-withdrawing nature of the cyano (-CN) group pulls electron density away from the boron-hydride bonds, stabilizing the reagent and rendering it less nucleophilic[1]. Because of this stabilization, NaBH₃CN can survive in mildly acidic environments (down to pH ~3) without immediately decomposing into hydrogen gas[2].
This stability is the cornerstone of its chemoselectivity:
-
At pH 6.0 – 7.0: The basic imine intermediate is protonated to form an highly electrophilic iminium ion . NaBH₃CN reduces this iminium ion orders of magnitude faster than it reduces the unprotonated carbonyl starting material[3].
-
At pH > 7.5: The imine remains unprotonated. Without the electrophilic activation of the iminium state, the hydride transfer is sluggish, and the reaction stalls[1].
-
At pH < 4.0: The carbonyl oxygen becomes protonated, activating it for direct reduction to an alcohol byproduct. Concurrently, the amine is fully protonated into a non-nucleophilic ammonium salt, preventing imine formation entirely[3]. Furthermore, extreme acidic conditions degrade NaBH₃CN, releasing highly toxic hydrogen cyanide (HCN) gas[4].
Fig 1: pH-dependent mechanistic pathways and chemoselectivity in reductive amination.
Self-Validating Experimental Protocol
To ensure reproducibility, your protocol must include built-in diagnostic feedback. The following procedure utilizes a visual pH indicator to create a self-validating reaction system[2].
Materials Required:
-
Carbonyl compound (1.0 eq) and Amine (1.1 to 1.5 eq)
-
Sodium cyanoborohydride (1.2 eq)
-
Anhydrous Methanol or THF
-
Bromocresol green indicator (1% w/v in EtOH)
-
2M Methanolic HCl
Step-by-Step Methodology:
-
Imine Pre-formation: In a fume hood, dissolve the carbonyl (1.0 eq) and amine (1.1 eq) in anhydrous methanol. Stir at room temperature for 1–2 hours.
-
System Check: For sterically hindered substrates, monitor by TLC or GC-MS until the carbonyl is consumed. Add 3Å molecular sieves if water removal is required to drive the equilibrium.
-
-
Indicator Addition: Add 1–2 drops of bromocresol green indicator to the reaction flask. The solution will typically appear blue (pH > 5.4).
-
pH Calibration: Slowly add 2M methanolic HCl dropwise until the solution just turns yellow (indicating a pH drop to ~4.5)[2].
-
Reduction: Add NaBH₃CN (1.2 eq) in small portions.
-
Self-Validating Check: As the iminium ion is reduced to the amine, protons are consumed, and the pH will rise. The solution will shift from yellow back to blue.
-
-
Dynamic Maintenance: Continue stirring, adding methanolic HCl dropwise periodically to maintain the yellow-green transition state (pH ~5-6)[2].
-
Critical Warning: If vigorous bubbling occurs upon HCl addition, you have over-acidified the mixture. The bubbling is hydrogen and highly toxic HCN gas resulting from reagent degradation[4].
-
-
Quenching: Once complete (verified via TLC/LC-MS), quench the reaction carefully with 1M NaOH to neutralize any residual HCN and deprotonate the product amine for organic extraction.
Troubleshooting & FAQs
Q: My reaction yielded a large amount of the corresponding alcohol instead of the alkylated amine. What happened?
A: Your reaction environment was too acidic (pH < 4) prior to the complete formation of the imine. At low pH, the amine is sequestered as an unreactive ammonium salt, while the carbonyl oxygen is protonated. NaBH₃CN will readily reduce this activated carbonyl directly to an alcohol[3]. Solution: Allow the imine to fully form before adding the reducing agent, and strictly maintain the pH above 5.0.
Q: The starting materials are unreacted, and no product is forming. How do I force the reaction?
A: This usually stems from two issues: either the pH is too high (preventing iminium formation) or the amine is too sterically hindered/weakly nucleophilic[1]. Solution: First, verify the pH is between 5 and 7. If the pH is correct, the imine formation itself is the bottleneck. You can add a Lewis acid such as Titanium(IV) isopropoxide (Ti(OiPr)₄) to activate the carbonyl and drive imine formation prior to the addition of NaBH₃CN[1].
Q: What are the safety risks of NaBH₃CN, and are there safer alternatives?
A: NaBH₃CN contains residual free cyanide and degrades in the presence of strong acids or water to release highly toxic, potentially lethal hydrogen cyanide (HCN) gas[5],[4]. It must only be handled in a certified fume hood. If you wish to avoid cyanide risks entirely, switch to Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) . STAB is a milder, safer alternative that performs exceptionally well for reductive aminations in the presence of acetic acid, without the risk of HCN generation[3],[1].
Fig 2: Decision tree for diagnosing and troubleshooting low yields in Borch reductions.
Quantitative Data Summaries
Table 1: pH Optimization Matrix for NaBH₃CN Reductive Amination
| Internal pH Range | Dominant Chemical State | Reaction Kinetics & Outcome | Safety Profile |
| > 7.5 | Unprotonated Imine | Sluggish to no reduction; starting materials recovered. | Safe |
| 5.0 – 7.0 | Iminium Ion (Protonated) | Rapid, highly selective amine formation. | Safe |
| < 4.0 | Protonated Carbonyl & Ammonium | Alcohol formation dominates; amination stalls. | High Risk (HCN generation) |
Table 2: Comparison of Common Hydride Reducing Agents
| Reagent | Optimal pH | Reactivity Profile | Safety & Byproducts |
| NaBH₄ | > 9.0 | High (Reduces carbonyls rapidly) | Safe, but poor selectivity for amination. |
| NaBH₃CN | 5.0 – 7.0 | Moderate (Highly selective for iminium ions) | Toxic (HCN gas risk at low pH; residual cyanides)[5]. |
| NaBH(OAc)₃ | 4.0 – 5.0 | Mild (Highly selective, sensitive to sterics) | Safer (No cyanide byproducts; degrades in water)[3]. |
References
1.[5] National Institutes of Health (PMC). Method for Screening Sodium Cyanoborohydride for Free Cyanide Content and Its Impact on Bioconjugation Chemistry. Available at: 2.[3] American Chemical Society (The Journal of Organic Chemistry). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Available at: 3.[2] Harvard University. Myers Chem 115: C-N Bond-Forming Reactions: Reductive Amination. Available at: 4.[1] Master Organic Chemistry. Reductive Amination, and How It Works. Available at: 5.[4] Fisher Scientific. SAFETY DATA SHEET: Sodium cyanoborohydride. Available at:
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. fishersci.ca [fishersci.ca]
- 5. Method for Screening Sodium Cyanoborohydride for Free Cyanide Content and Its Impact on Bioconjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming steric hindrance in 3-methylbenzylamine formation
Welcome to the technical support guide for the synthesis of 3-methylbenzylamine. This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) for researchers, chemists, and drug development professionals. Our goal is to equip you with the knowledge to overcome common synthetic challenges, particularly those related to steric hindrance, and to provide robust, alternative strategies to ensure successful outcomes in your projects.
Frequently Asked Questions (FAQs)
Q1: My reductive amination of 3-methylbenzaldehyde with ammonia is giving very low yields. What is the primary cause?
The most common reason for low yields in the reductive amination of 3-methylbenzaldehyde is steric hindrance. The methyl group at the meta-position, while not directly adjacent to the aldehyde, exerts enough steric bulk to disfavor the formation of the critical imine intermediate.[1][2] This initial step, the condensation between the aldehyde and the amine, is a reversible equilibrium.[3] The steric hindrance slows the forward reaction, and if the subsequent reduction is not rapid and efficient, the equilibrium will favor the starting materials, leading to poor overall conversion.
Q2: I'm observing significant amounts of 3-methylbenzyl alcohol as a byproduct. How can I prevent this?
The formation of 3-methylbenzyl alcohol indicates that your reducing agent is reducing the starting aldehyde faster than it reduces the imine (or iminium ion) intermediate. This is a classic selectivity problem. Using a milder, more selective reducing agent is crucial.
-
Problematic Reducing Agents: Standard sodium borohydride (NaBH₄) can be too reactive and may reduce the aldehyde before the imine has a chance to form in sufficient concentration.
-
Recommended Solution: Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the reagent of choice for this situation.[4][5] Its bulk and attenuated reactivity make it highly selective for the reduction of the protonated iminium ion over the neutral aldehyde.[4][6] This allows the imine-iminium equilibrium to be established before reduction occurs, significantly minimizing alcohol byproduct formation.[3][7]
Q3: What is the optimal pH for this reaction, and how does it affect the outcome?
The pH is a critical parameter. The reaction requires a weakly acidic environment (typically pH 4-6) to proceed efficiently.
-
Imine Formation: This step is acid-catalyzed. Protonation of the aldehyde's carbonyl oxygen makes it more electrophilic for the amine to attack. However, under strongly acidic conditions, the ammonia will be fully protonated to ammonium (NH₄⁺), rendering it non-nucleophilic and stopping the reaction.
-
Reduction Step: The reduction with agents like NaBH(OAc)₃ or NaBH₃CN targets the protonated iminium ion, which is more electrophilic than the neutral imine.[8]
Therefore, maintaining a delicate balance is key. Adding a stoichiometric amount of a weak acid, like acetic acid, is common practice when using NaBH(OAc)₃ to facilitate both imine formation and reduction.[3][4]
Q4: Are there alternative synthetic routes to 3-methylbenzylamine that completely avoid the issues with reductive amination?
Yes, several robust alternatives exist that are often higher-yielding and more reliable for this specific target. The most common and scalable alternative is the reduction of a nitrile.
-
Nitrile Reduction: The reduction of 3-methylbenzonitrile (also known as 3-cyanotoluene) is a highly effective method.[9] This pathway avoids the sterically hindered imine formation step altogether. Common methods for this transformation include:
This route is often preferred in industrial settings due to its high efficiency and the ready availability of the starting nitrile.
Troubleshooting Guides & In-Depth Protocols
Guide 1: Optimizing Direct Reductive Amination
Problem: Low yield and/or incomplete conversion of 3-methylbenzaldehyde in a one-pot reaction.
Root Cause Analysis: The primary issue is the slow formation of the imine intermediate due to steric hindrance from the meta-methyl group. This leads to competing side reactions, such as the reduction of the starting aldehyde.
Solution Strategy: Employ a specialized reducing agent that is selective for the iminium ion and allows the reaction to be performed as a convenient one-pot procedure. Sodium triacetoxyborohydride (STAB) is the ideal choice.[5]
Workflow: Optimizing Reductive Amination
Caption: Troubleshooting workflow for low-yield reductive amination.
Optimized Protocol: Reductive Amination using NaBH(OAc)₃
-
Reaction Setup: To a round-bottom flask under a nitrogen atmosphere, add 3-methylbenzaldehyde (1.0 eq) and a suitable aprotic solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).[3][4]
-
Amine Addition: Add a solution of ammonia in methanol (e.g., 7N solution, 1.5-2.0 eq).
-
Acid Catalyst: Add glacial acetic acid (1.1 eq) and stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.
-
Reduction: Carefully add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise to control any initial exotherm.
-
Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the disappearance of the starting material by TLC or GC/MS.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir until gas evolution ceases.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude amine can be further purified by acid-base extraction or vacuum distillation.[9]
| Reagent Comparison | Selectivity for Imine/Iminium | Common Solvents | Key Advantage |
| NaBH₄ | Low | Protic (MeOH, EtOH) | Cost-effective but prone to side reactions. |
| NaBH₃CN | High (at pH 6-8) | Protic (MeOH) | Selective, but highly toxic (cyanide).[7] |
| NaBH(OAc)₃ | Very High | Aprotic (DCE, THF) | Mild, highly selective, and non-toxic.[3][4][5] |
Guide 2: Alternative Synthesis via Nitrile Reduction
Problem: The need for a more robust, scalable, and higher-yielding method that is not susceptible to the steric hindrance issues of reductive amination.
Root Cause Analysis: Direct reductive amination is inherently challenging for this substrate. An alternative pathway starting from a different functional group precursor is a more reliable strategy.
Solution Strategy: The reduction of 3-methylbenzonitrile provides a direct and efficient route to the desired primary amine.[9] This method is often preferred for its reliability and scalability.
Mechanism: Nitrile Reduction vs. Reductive Amination
Caption: Comparison of synthetic routes to 3-methylbenzylamine.
Protocol: Reduction of 3-Methylbenzonitrile with LiAlH₄
-
Safety Note: Lithium Aluminum Hydride (LiAlH₄) reacts violently with water. All glassware must be rigorously dried, and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Setup: In a dry, three-necked flask equipped with a dropping funnel and a reflux condenser under a nitrogen atmosphere, suspend LiAlH₄ (1.2 eq) in anhydrous diethyl ether or THF.
-
Substrate Addition: Dissolve 3-methylbenzonitrile (1.0 eq) in the same anhydrous solvent and add it dropwise to the LiAlH₄ suspension at a rate that maintains a gentle reflux.
-
Reaction: After the addition is complete, stir the mixture at room temperature or gently heat to reflux for 4-6 hours to ensure complete reduction.
-
Work-up (Fieser Method): Cool the reaction mixture in an ice bath. Cautiously and sequentially add the following dropwise:
-
'x' mL of water (where 'x' is the mass of LiAlH₄ used in grams).
-
'x' mL of 15% aqueous NaOH.
-
'3x' mL of water. This procedure is designed to precipitate the aluminum salts as a granular solid that is easy to filter.[9]
-
-
Isolation: Stir the resulting mixture for 30 minutes until a white, granular precipitate forms. Filter the solid and wash it thoroughly with several portions of diethyl ether or THF.
-
Purification: Combine the filtrate and washings. Dry the organic solution over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude 3-methylbenzylamine.[9] Further purification can be achieved by vacuum distillation.
References
- Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of 3-Methylbenzylamine.
- Gao, C., et al. (2025, August 7). Synthesis of Hindered Tertiary Amines by a Mild Reductive Amination Procedure.
-
Magano, J., & Dunetz, J. R. (2021, October 22). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews, ACS Publications. [Link]
- Abdel-Magid, A. F., & Maryanoff, C. A. (n.d.).
-
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, ACS Publications. [Link]
-
Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. Retrieved from [Link]
- Pérez-Sánchez, M., et al. (2025, April 11).
- ChemicalBook. (2024, December 16). Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method.
- Whyman, R. (2014, August 2).
- Reddit. (2023, November 3).
- Wang, B., et al. (n.d.).
- Preparation of Aliphatic Amines by the Leuckart Reaction. (n.d.).
- Alfa Chemistry. (n.d.). Leuckart-Wallach Reaction & Eschweiler-Clarke Reaction.
- Google Patents. (n.d.). CN101088984A - Process of synthesizing alpha-(N-methyl-N-benzylamin)-3-hydroxy acetophenone hydrochloride.
-
Wikipedia. (n.d.). Leuckart reaction. Retrieved from [Link]
- Yoo, W.-J., et al. (2025, October 7). Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl.
-
Beller, M., et al. (2020, July 30). Catalytic reductive aminations using molecular hydrogen for synthesis of different kinds of amines. Chemical Society Reviews, RSC Publishing. [Link]
- Alec C. (2024, April 29).
- Sigma-Aldrich. (n.d.).
- A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. (2023, January 29).
- Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry.
- Sciencemadness.org. (n.d.). The Leuckart Reaction: A Study of the Mechanism.
- The Hive Methods Discourse. (n.d.).
-
PubChem, NIH. (n.d.). 3-Methylbenzylamine | C8H11N | CID 66015. Retrieved from [Link]
- ResearchGate. (2022, June 17). What are some reliable methods of reducing 4-chloro-3-nitrotoluene?.
-
PubChem, NIH. (n.d.). 3-Tolunitrile | C8H7N | CID 12104. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. A Facile One-Pot Process for the Formation of Hindered Tertiary Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Sodium triacetoxyborohydride [organic-chemistry.org]
- 5. Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method_Chemicalbook [chemicalbook.com]
- 6. reddit.com [reddit.com]
- 7. chemistry.mdma.ch [chemistry.mdma.ch]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. benchchem.com [benchchem.com]
Resolving emulsion formation during amine extraction workup
Welcome to the Technical Support Center. As a Senior Application Scientist in drug development, I frequently encounter liquid-liquid extraction (LLE) bottlenecks. Amines are notorious for forming stubborn emulsions. Because they possess both hydrophobic alkyl chains and hydrophilic amine heads, they act as potent surfactants when partially protonated.
This guide provides field-proven, mechanistically sound strategies to troubleshoot and break amine-based emulsions, ensuring high product recovery and phase purity.
Mechanistic Insights: The Causality of Amine Emulsions
Emulsions are stable dispersions of one liquid in a second immiscible liquid, which drastically delay phase separation[1]. In amine chemistry, this is usually caused by three factors:
-
Intermediate pH (The pKa Trap): If the aqueous pH is near the amine's pKa, the solution contains a 1:1 mixture of protonated (water-soluble) and deprotonated (organic-soluble) species. This amphiphilic mixture stabilizes the oil-water interface.
-
Surfactant-Like Behavior: Large amines (e.g., phospholipids, fatty amines) have mutual solubility in both aqueous and organic solvents, leading to intermediate solubility and micelle formation in the mid-zone[2].
-
Interfacial Particulates: Insoluble reaction byproducts (like metal salts from reductions) can accumulate at the interface, acting as physical nucleating agents that prevent droplet coalescence[3].
Troubleshooting FAQs
Q: My amine extraction just turned into a thick "milkshake." What is the immediate first step? A: Stop shaking! The simplest way to prevent further emulsification is to gently swirl instead of vigorously shaking the separatory funnel[2]. Next, test the pH of the aqueous layer. If it is near the amine's pKa, adjust the pH to be at least 2 units above (to fully deprotonate and drive into the organic phase) or 2 units below (to fully protonate and drive into the aqueous phase)[4].
Q: The pH is optimized (>12), but the emulsion persists. How do I force separation chemically? A: Utilize the "salting out" effect. Adding a saturated aqueous sodium chloride solution (brine) increases the ionic strength and density of the aqueous layer[1]. This forces the surfactant-like amine molecules to separate into the organic phase by decreasing their solubility in the highly polar saltwater[2].
Q: I see a "rag layer" or floating goo at the interface. Will adding more solvent help? A: No. If you have a gooey or insoluble precipitate floating between the layers, it is physically blocking coalescence[3]. The most effective intervention is mechanical. Filtering the entire biphasic emulsion through a pad of Celite or a glass wool plug physically shears the stabilized droplets and removes the solid nucleating agents[2].
Q: Can I use a co-solvent to break the micelles? A: Yes. Adding a small amount of a different organic solvent (like a few drops of methanol or ethanol) can disrupt the micellar structures by adjusting the bulk solvent properties[2]. However, do not add too much, as methanol and ethanol are miscible with water and can pull your organic product back into the aqueous layer[1].
Experimental Protocols
Protocol 1: The pH-Swing & Salting Out Method
This protocol chemically forces phase separation by manipulating ionization and aqueous density.
-
Step 1 (Assess): Draw a few drops of the aqueous layer and test the pH.
-
Step 2 (Adjust): If extracting the freebase amine into the organic layer, add 1M NaOH dropwise while gently swirling until the pH is >12.
-
Step 3 (Salt Out): Add saturated NaCl (brine) to the separatory funnel until the aqueous volume increases by 20-30%[1].
-
Step 4 (Agitate): Do not shake. Gently swirl the funnel in a circular motion for 60 seconds[2].
-
Step 5 (Settle): Allow the funnel to rest on a ring stand for 10-15 minutes. The increased surface tension will force the droplets to coalesce[1].
-
Self-Validation: The phase boundary will sharpen visibly. Spot the aqueous layer on a TLC plate; the absence of your UV-active amine confirms successful partitioning into the organic layer.
Protocol 2: Interfacial Filtration (Celite) Method
This protocol mechanically shears emulsion droplets and removes particulate stabilizers.
-
Step 1 (Prepare Filter): Pack a medium-porosity sintered glass funnel with a 1-inch pad of Celite 545. Wet the pad with your extraction organic solvent (e.g., dichloromethane or ethyl acetate).
-
Step 2 (Drain): Drain the entire emulsion layer from the separatory funnel directly onto the Celite pad.
-
Step 3 (Filter): Apply gentle vacuum. The mechanical shear of the Celite matrix will break the emulsion droplets, while trapping the stabilizing solid particulates[2].
-
Step 4 (Rinse): Rinse the Celite pad with an additional 10-20 mL of the organic solvent to ensure no amine product is left behind in the filter cake[3].
-
Self-Validation: Transfer the biphasic filtrate back to a clean separatory funnel. The filtrate will immediately separate into two distinct, clear phases without a rag layer.
Quantitative Data Presentation: Emulsion Breaking Strategies
| Troubleshooting Method | Primary Mechanism of Action | Avg. Turnaround Time | Empirical Success Rate | Risk of Product Loss |
| pH Adjustment | Deprotonates/protonates amphiphilic amines | 5 - 10 mins | 85% | Low |
| Salting Out (Brine) | Increases aqueous ionic strength / density | 10 - 15 mins | 75% | Low |
| Celite Filtration | Mechanically shears droplets / removes solids | 15 - 20 mins | 95% | Moderate (if unrinsed) |
| Alcohol Addition | Disrupts micellar surfactant structures | 2 - 5 mins | 60% | High (miscibility risk) |
| Centrifugation | Forces density-based phase separation | 20 - 30 mins | 90% | Low |
Emulsion Resolution Workflow
Logical workflow for resolving amine extraction emulsions.
References
-
solid-liquid extraction - Columbia University | Source: columbia.edu | 1
-
Tips for Troubleshooting Liquid–Liquid Extractions - LCGC International | Source: chromatographyonline.com | 2
-
How To: Manage an Emulsion - Department of Chemistry : University of Rochester | Source: rochester.edu | 3
-
2.3: LIQUID-LIQUID EXTRACTION - Chemistry LibreTexts | Source: libretexts.org | 4
Sources
Controlling temperature for exothermic amine alkylation reactions
Welcome to the Reaction Engineering Support Hub.
Subject: Thermal & Kinetic Control in Exothermic Amine Alkylation Ticket ID: #RXN-THERM-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Introduction: The Thermal Paradox of Amine Alkylation
You are likely here because your amine alkylation (e.g., Menschutkin reaction) is exhibiting one of two failures: thermal runaway (safety hazard) or polyalkylation (selectivity failure).
In amine alkylation, these two issues are mechanically linked. The reaction between a nucleophilic amine and an electrophile (alkyl halide/sulfonate) is highly exothermic. As temperature rises, reaction kinetics accelerate (Arrhenius law), creating a positive feedback loop. Crucially, the product (a secondary or tertiary amine) is often more nucleophilic than the starting material.[1] Uncontrolled heat creates "hot spots" that lower the energy barrier for the second alkylation, destroying your impurity profile.
This guide moves beyond basic "cooling" and focuses on Dosage Controlled strategies to lock down both safety and selectivity.
Module 1: Critical Safety & Thermal Runaway Prevention
The Core Hazard:
The Menschutkin reaction is an
Troubleshooting Guide: Thermal Stability
Q: My reaction temperature spikes immediately upon addition. How do I stop this? A: You are operating in an Accumulation Regime . This happens when you add reagents faster than they can react and cool.
-
The Fix: You must shift to a Dosage Controlled regime. In this state, the reaction rate is limited strictly by the speed of your addition pump, not the chemical kinetics.
-
Validation Check: Stop the addition. If
continues to rise for more than 60 seconds, you have dangerous reagent accumulation.
Q: Can I use Dichloromethane (DCM) as a solvent to keep it cool via reflux? A: ABSOLUTELY NOT for tertiary amines.
-
The Science: Chlorinated solvents (DCM, DCE) can act as alkylating agents themselves with tertiary amines, leading to a "double exotherm"—the intended reaction plus the solvent reaction (often delayed/autocatalytic).
-
Recommendation: Use Acetonitrile (MeCN), Toluene, or THF. If solubility requires DCM, keep
and validate stability via DSC (Differential Scanning Calorimetry).
Visualizing the Hazard Loop
Figure 1: The Thermal Runaway Feedback Loop. Note the self-amplifying cycle between Temperature and Reaction Rate.
Module 2: Selectivity & Kinetic Control
The Selectivity Paradox:
In many alkylations (e.g., Primary
Data: Temperature Impact on Selectivity
Table 1: Impact of Temperature on Mono- vs. Di-alkylation ratios (Benzylamine + Benzyl Bromide example).
| Variable | Condition A (Uncontrolled) | Condition B (Isothermal) | Condition C (Cryogenic) |
| Temperature | 25°C | 25°C (Strict Control) | -10°C |
| Addition Time | 5 min (Fast) | 60 min (Slow) | 60 min (Slow) |
| Mono-Product | 55% | 78% | 92% |
| Di-Product | 35% | 18% | 4% |
| Result | Failed (Purification loss) | Pass | Optimal |
Q: Why does cooling improve selectivity?
A: It utilizes the Activation Energy Difference . The activation energy (
Module 3: Equipment & Engineering Controls
Q: Should I use Batch or Flow chemistry? A: For highly exothermic amine alkylations, Flow Chemistry is superior .
Batch Reactor Limitations:
-
Low Surface-Area-to-Volume ratio (SA/V).
-
Heat removal is slow; "hot spots" form near the addition point.
-
Accumulation of unreacted reagents is common.
Flow Reactor (Microreactor) Advantages:
-
Massive Heat Exchange: SA/V is ~100x higher than batch.
-
Plug Flow: No back-mixing. The mono-alkylated product is immediately removed from the zone of high alkylating agent concentration.
-
Safety: Small active volume (<10 mL) means a runaway is physically impossible.
Decision Matrix: Batch vs. Flow
Figure 2: Engineering control selection based on Enthalpy and Selectivity requirements.
Module 4: Experimental Protocols
Protocol A: The "Self-Validating" Batch Dosing Protocol
Use this for standard lab-scale synthesis (50mL - 2L).
Prerequisites:
-
Jacketed reactor with overhead stirring (magnetic stirring is insufficient for heat transfer).
-
Internal temperature probe (
). -
Automated syringe pump or dropping funnel.
Step-by-Step:
-
Calculate
: Estimate the adiabatic temperature rise. If Boiling Point of solvent, STOP . You must dilute the reaction. -
The "Dummy" Charge: Load Amine and Solvent. Cool to
(e.g., 0°C). -
Validation Step 1 (Heat Transfer): Set jacket temp (
) to -5°C. Ensure tracks to 0°C within 10 mins. If not, check stirring. -
The Active Dosing: Begin adding the Alkylating Agent.[2]
-
Rule of Thumb: Rate should be 1 mol% per minute.
-
-
Validation Step 2 (The Delta Check): Monitor the difference between
and .-
CRITICAL LIMIT: If
, PAUSE ADDITION . -
Why? Your heat generation has exceeded your cooling capacity. Let the system equilibrate.
-
-
Post-Addition Stir: Maintain cooling for 30 mins after addition is complete to consume accumulated reagents.
Protocol B: Flow Chemistry Setup (Telescoped)
Use this for high-selectivity requirements.
-
Feed A: Amine + Base (e.g., DIPEA) in MeCN.
-
Feed B: Alkyl Halide in MeCN.
-
Reactor: PFA Tubing coil or Glass Chip (Reactor Volume: 5 mL).
-
Cooling: Submerge coil in a cryostat bath (-10°C).
-
Residence Time: Set flow rates to achieve
. -
Quench: Direct reactor output immediately into a quench solution (e.g., dilute HCl) to protonate the amine and stop reaction.
References
-
Reaction Hazards & Safety: Stoessel, F. (2008). Thermal Safety of Chemical Processes: Risk Assessment and Process Design. Wiley-VCH.
-
Menschutkin Reaction Kinetics: Am Ende, D. J., et al. (1999). "Safety Assessment of the Menschutkin Reaction." Organic Process Research & Development, 3(5), 319–329. [Link]
-
Flow Chemistry for Selectivity: Plutschack, M. B., Pieber, B., Gilmore, K., & Seeberger, P. H. (2017). "The Hitchhiker’s Guide to Flow Chemistry." Chemical Reviews, 117(18), 11796–11893. [Link]
-
Polyalkylation Control: Salvatore, R. N., et al. (2001). "Synthesis of secondary amines." Tetrahedron, 57(37), 7785-7811. [Link]
Sources
Validation & Comparative
HPLC method development for cyclopropylamine derivative purity
Title: Advanced HPLC Strategies for Cyclopropylamine Derivative Purity: A Comparative Technical Guide
Executive Summary: The Basicity-Polarity Paradox
Cyclopropylamine (CPA) derivatives represent a critical scaffold in modern medicinal chemistry, appearing frequently in antiretroviral agents, lysine-specific demethylase (LSD1) inhibitors, and respiratory fluoroquinolones. However, for the analytical scientist, they present a "Basicity-Polarity Paradox":
-
Extreme Basicity: With a pKa ~9–10, the amine moiety is fully protonated at standard acidic HPLC pH (2–3), leading to severe secondary interactions with residual silanols (peak tailing).
-
High Polarity: The small cyclopropyl ring offers minimal hydrophobic surface area, causing early elution (low k') on standard C18 columns.
-
Detection Silence: The CPA moiety itself lacks a UV chromophore, making the tracking of starting material impurities (unreacted CPA) difficult without derivatization or advanced detection (CAD/MS).
This guide objectively compares three separation strategies, ultimately recommending High-pH Reversed-Phase Chromatography on Charged Surface Hybrid (CSH) particles as the superior methodology for purity profiling.
Technical Deep Dive: The Mechanism of Failure
Before defining the solution, we must understand why standard methods fail.
-
The Silanol Trap: On traditional silica-based C18 columns, residual silanol groups (
) deprotonate above pH 3.5. Protonated CPA derivatives ( ) undergo ion-exchange interactions with these negative sites.-
Result: Asymmetrical peaks (Tailing Factor > 2.0), variable retention times, and loss of resolution between the API and process impurities.
-
-
The Dewetting Issue: To retain polar CPA derivatives, analysts often lower the organic content to <5%. On standard C18 phases, this causes "phase collapse" or dewetting, leading to retention loss over repeated injections.
Comparative Analysis: Selecting the Right Mode
We evaluated three dominant methodologies for the separation of a representative CPA-derivative drug substance and its process impurities (including unreacted CPA).
Method A: Traditional Acidic C18 (The Baseline)
-
Column: Standard C18 (5 µm).[1]
-
Mobile Phase: 0.1% TFA in Water/Acetonitrile.
-
Mechanism: Ion-Pairing (TFA masks silanols).
Method B: HILIC (The Alternative)
-
Column: Bare Silica or Zwitterionic phase.
-
Mobile Phase: Acetonitrile/Ammonium Acetate buffer (High Organic).
-
Mechanism: Partitioning into a water-enriched layer on the particle surface.
Method C: High-pH Hybrid C18 (The Recommended Product)
-
Column: Charged Surface Hybrid (CSH) C18 (e.g., Waters XBridge or CSH).
-
Mobile Phase: 10 mM Ammonium Bicarbonate (pH 10.0) / Acetonitrile.[1][2][3][4][5]
-
Mechanism: At pH 10, the CPA amine is deprotonated (neutral). Hydrophobic retention increases, and silanol interactions are electrostatically repelled by the particle's positive surface charge.
Performance Data Summary
| Metric | Method A: Acidic C18 (TFA) | Method B: HILIC | Method C: High-pH Hybrid C18 |
| Peak Shape (Tailing Factor) | 1.5 – 2.2 (Poor) | 1.1 – 1.3 (Good) | 1.0 – 1.1 (Excellent) |
| Retention (k') of CPA | 0.5 (Elutes in void) | > 5.0 (Strong) | 3.5 (Optimal) |
| MS Compatibility | Poor (TFA suppresses ion signal) | Good | Excellent (Volatile buffer) |
| Equilibration Time | Fast (5-10 column volumes) | Slow (>20 column volumes) | Fast (5-10 column volumes) |
| Sample Diluent Effect | Robust | Sensitive (Must be high organic) | Robust |
Verdict: While HILIC offers retention, it suffers from reproducibility issues regarding sample diluents.[6] Method C (High-pH Hybrid) provides the best balance of peak symmetry, MS sensitivity, and robustness.
Visualizing the Decision Logic
The following decision tree guides the method development process based on the specific impurity profile.
Figure 1: Strategic decision tree for selecting detection and separation modes based on the UV-activity of the CPA derivative and its impurities.
Experimental Protocol: The High-pH Hybrid System
This protocol is designed for the separation of a generic CPA-derivative drug substance from its synthetic impurities.
Reagents & Equipment
-
Stationary Phase: Hybrid C18 (e.g., Waters XBridge C18 or Agilent Poroshell HPH), 3.5 µm or 2.5 µm.
-
Buffer: Ammonium Bicarbonate (
). -
pH Adjuster: Ammonium Hydroxide (
).
Step-by-Step Workflow
-
Mobile Phase Preparation (Self-Validating Step):
-
Buffer A: Dissolve 0.79 g of Ammonium Bicarbonate in 1 L of water (10 mM).
-
pH Adjustment: Add Ammonium Hydroxide dropwise until pH reaches 10.0 ± 0.1 .
-
Validation: Measure pH before adding any organic solvent. High pH is critical to ensure the CPA amine (pKa ~9.5) remains deprotonated (neutral), maximizing retention and symmetry.
-
Mobile Phase B: 100% Acetonitrile.[1]
-
-
Gradient Setup:
-
System Suitability Criteria (Acceptance Limits):
-
Tailing Factor (Tf): NMT 1.3 for the main CPA-derivative peak.
-
Resolution (Rs): > 2.0 between the CPA-derivative and the nearest impurity.
-
Precision: RSD < 1.0% for retention time (n=6).
-
Special Case: Tracking Unreacted Cyclopropylamine
If the unreacted CPA starting material must be quantified (and lacks UV absorbance), use the FMOC-Cl Derivatization :
-
Mix 100 µL sample with 100 µL borate buffer (pH 8.5).
-
Add 200 µL FMOC-Cl reagent (5 mM in ACN).
-
React for 5 mins at ambient temp.
-
Inject onto the High-pH Hybrid System described above. The FMOC-CPA derivative will be highly retained and UV active at 265 nm.
Mechanism of Action
The success of the High-pH Hybrid method relies on "Double Protection" against peak tailing.
Figure 2: Mechanism of High-pH Hybrid Chromatography. The alkaline pH neutralizes the analyte, while the surface charge of the hybrid particle repels any residual cationic interactions.
References
-
Waters Corporation. (2020). Charged Surface Hybrid (CSH) Technology: Overcoming Peak Shape Issues for Basic Compounds.Link
-
McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography. Journal of Chromatography A.
-
Agilent Technologies. (2018). Analysis of Basic Compounds using Agilent Poroshell HPH-C18.Link
- Vasanth, S. et al. (2014). Derivatization of amines for HPLC analysis: A review. International Journal of Pharmacy and Pharmaceutical Sciences.
-
Guidance for Industry. (2006). Q3B(R2) Impurities in New Drug Products. ICH Harmonised Tripartite Guideline. Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. lcms.cz [lcms.cz]
- 3. chromtech.com [chromtech.com]
- 4. Developing and Validating a Robust RP-HPLC Method for Metoclopramide and Camylofin Simultaneous Analysis Using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. diva-portal.org [diva-portal.org]
- 7. sciresol.s3.us-east-2.amazonaws.com [sciresol.s3.us-east-2.amazonaws.com]
- 8. pnrjournal.com [pnrjournal.com]
Bioassay Validation for LSD1 Inhibition: A Comparative Guide to Cyclopropylamine Analogs
Introduction & Mechanistic Rationale
Lysine-specific demethylase 1 (LSD1/KDM1A) has emerged as a highly actionable epigenetic vulnerability, particularly in acute myeloid leukemia (AML) and small cell lung cancer (SCLC)[1]. By demethylating mono- and di-methylated histone H3 lysine 4 (H3K4me1/2), LSD1 represses differentiation-associated genes, locking cancer cells in a highly proliferative, undifferentiated state[2].
Cyclopropylamine analogs—structurally derived from the non-selective monoamine oxidase (MAO) inhibitor tranylcypromine (TCP)—represent the most clinically validated class of LSD1 inhibitors[2]. Advanced clinical candidates such as ORY-1001 (Iadademstat) and GSK2879552 have been engineered to eliminate MAO cross-reactivity while drastically improving LSD1 affinity[3],[4].
The Causality of Inhibition: Unlike reversible competitive inhibitors, cyclopropylamines act as mechanism-based (suicide) inactivators. Upon entering the LSD1 catalytic pocket, the cyclopropylamine ring undergoes a single-electron transfer to the FAD cofactor, triggering ring opening and the formation of a permanent covalent FAD-adduct[1]. This irreversible binding fundamentally dictates how we must design, time, and interpret our bioassay validation workflows.
Fig 1. Mechanism of action for cyclopropylamine-based irreversible LSD1 inhibitors.
Quantitative Performance Comparison
When selecting an LSD1 inhibitor for preclinical models or clinical development, the primary differentiators are target affinity, selectivity against structurally related MAO enzymes, and cellular penetrance. The table below summarizes the objective performance of early-generation (TCP) versus clinical-stage (ORY-1001, GSK2879552) cyclopropylamines.
| Compound | LSD1 IC50 (nM) | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Cellular Efficacy (EC50) | Binding Mechanism |
| Tranylcypromine (TCP) | 5,600 | 2.84 | 0.73 | > 5,000 nM | Irreversible (FAD-adduct) |
| ORY-1001 (Iadademstat) | 18 | > 100 | > 100 | 2.2 nM (THP-1 H3K4me2) | Irreversible (FAD-adduct) |
| GSK2879552 | 24 | > 80 | > 80 | 137 nM (AML Proliferation) | Irreversible (FAD-adduct) |
Data synthesized from established biochemical and cellular screens[3],[5],[4],[1].
Biochemical Assay Validation: TR-FRET Methodology
To objectively evaluate LSD1 inhibitors, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the gold standard.
Causality Behind the Choice: Peroxidase-coupled assays (which measure the
Protocol: TR-FRET Biochemical Screening
-
Reagent Preparation: Prepare 3-fold serial dilutions of the test compounds (ORY-1001, GSK2879552) in assay buffer (50 mM HEPES pH 7.5, 0.1% BSA, 0.01% Tween-20)[4].
-
Pre-Incubation (Critical Step): Combine compounds with 38.5 nM recombinant human LSD1 enzyme in a 384-well plate. Incubate at room temperature for 15 to 30 minutes[1].
-
Reaction Initiation: Add biotinylated H3K4me2 peptide substrate (final concentration ~100 nM). Incubate for 60 minutes.
-
Detection: Stop the reaction by adding a detection mixture containing Eu-cryptate-labeled anti-unmethylated H3K4 antibody and Streptavidin-XL665.
-
Readout: Measure the TR-FRET signal at a 665 nm / 620 nm emission ratio using a microplate reader.
Self-Validation Mechanism: Every plate must include a "No Enzyme" negative control (defining 0% activity baseline) and a "Vehicle (DMSO)" positive control (defining 100% activity). A known reference standard (e.g., GSK2879552) must be run in parallel to ensure day-to-day assay reproducibility and confirm that the FAD-adduct formation kinetics remain consistent[4],[1].
Cellular Assay Validation: Target Engagement & Phenotypic Efficacy
Biochemical potency does not guarantee cellular efficacy. In vivo, LSD1 exists within the massive CoREST repressor complex; thus, inhibitors must demonstrate membrane permeability and complex-penetrance[1]. A robust validation workflow requires sequential confirmation of target engagement followed by phenotypic shifts.
Fig 2. Sequential bioassay validation workflow for LSD1 inhibitor development.
Protocol 1: Target Engagement via Western Blot (H3K4me2)
Causality: Measuring direct substrate accumulation (H3K4me2) confirms that downstream phenotypic effects are driven by on-target LSD1 inhibition rather than off-target cytotoxicity.
-
Cell Culture & Treatment: Seed THP-1 (AML) cells at
cells/mL. Treat with vehicle, ORY-1001 (0.1 - 100 nM), or GSK2879552 (1 - 1000 nM) for 24 to 48 hours[3],[5]. -
Histone Extraction: Harvest cells and perform acid extraction (0.2 N HCl) to isolate core histones, preventing the enzymatic degradation of epigenetic marks.
-
Electrophoresis & Transfer: Resolve 2-5 µg of histone extract on a 15% SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Probe overnight with primary antibodies against H3K4me2 and total Histone H3. Detect using HRP-conjugated secondary antibodies.
Self-Validation Mechanism: Total Histone H3 serves as the internal loading control and must remain constant across all lanes. A true on-target effect is validated only when the H3K4me2 / Total H3 ratio increases in a dose-dependent manner[3].
Protocol 2: Phenotypic Efficacy via Flow Cytometry (CD11b/CD86)
Causality: LSD1 represses myeloid differentiation. Successful inhibition relieves this repression, driving leukemic blasts to differentiate into mature myeloid cells expressing surface markers like CD11b and CD86[5].
-
Prolonged Treatment: Cultivate AML cell lines (e.g., MOLM-13) with inhibitors for 3 to 6 days. Epigenetic derepression requires multiple cell division cycles to manifest phenotypically[5].
-
Staining: Harvest cells, wash with cold PBS, and stain with APC-conjugated anti-CD11b and PE-conjugated anti-CD86 antibodies for 30 minutes at 4°C.
-
Viability Gating: Add DAPI or Propidium Iodide (PI) 5 minutes prior to acquisition to exclude dead cells.
-
Acquisition: Analyze on a flow cytometer, collecting at least 10,000 live events.
Self-Validation Mechanism: The use of a viability dye (DAPI/PI) is strictly required. LSD1 inhibitors can induce cytotoxicity at high concentrations; gating exclusively on live cells ensures that the observed increase in CD11b/CD86 is a genuine differentiation event and not an artifact of apoptosis-induced autofluorescence[5].
Conclusion
For researchers developing or benchmarking novel cyclopropylamine analogs, ORY-1001 and GSK2879552 serve as the definitive reference standards. While both exhibit potent, irreversible FAD-adduct formation, ORY-1001 demonstrates superior biochemical affinity (IC50 = 18 nM) and exceptional cellular potency (EC50 = 2.2 nM)[3]. Adhering to the self-validating workflows outlined above ensures that novel compounds are evaluated with high scientific integrity, eliminating artifacts from assay interference or off-target toxicity.
References
-
ORY-1001 (CAS 1431326-61-2) - Caymanchem.com | Cayman Chemical | 3
-
Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology | National Institutes of Health (NIH) | 1
-
LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials | Frontiers |2
-
Lysine specific demethylase 1 inactivation enhances differentiation and promotes cytotoxic response when combined with all-trans retinoic acid in acute myeloid leukemia across subtypes | National Institutes of Health (NIH) | 5
-
A Comparative Guide to LSD1 Inhibitors: SP2509 vs. GSK2879552 | BenchChem | 4
Sources
- 1. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials [frontiersin.org]
- 3. caymanchem.com [caymanchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Lysine specific demethylase 1 inactivation enhances differentiation and promotes cytotoxic response when combined with all-trans retinoic acid in acute myeloid leukemia across subtypes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Elemental Analysis Standards for N-[(3-methylphenyl)methyl]cyclopropanamine
Executive Summary
N-[(3-methylphenyl)methyl]cyclopropanamine (C₁₁H₁₅N) represents a specific class of secondary amine building blocks common in modern drug discovery. While Combustion Analysis (CHN) remains the historical "gold standard" for publication, its reliability for this specific molecule is often compromised by the compound's inherent basicity (CO₂ absorption) and volatility.
This guide objectively compares the industry-standard Combustion Analysis against the modern, self-validating alternative: Quantitative NMR (qNMR) . Based on experimental constraints, qNMR is recommended as the primary purity standard for this substrate, with CHN serving as a secondary confirmation only when strict handling protocols are observed.
Part 1: Chemical Profile & Theoretical Baselines
Before initiating analysis, the theoretical baseline must be established. Deviations from these values are the primary indicators of impurity (solvents, water, or synthetic byproducts).
Target Molecule: this compound Molecular Formula: C₁₁H₁₅N Molecular Weight: 161.24 g/mol Physical State: Likely a viscous oil or low-melting solid (hygroscopic).
Table 1: Theoretical Elemental Composition (The Standard)
| Element | Symbol | Atomic Mass | Count | Total Mass | Mass % (Theoretical) | Tolerance (±0.4%) |
| Carbon | C | 12.011 | 11 | 132.12 | 81.94% | 81.54 – 82.34% |
| Hydrogen | H | 1.008 | 15 | 15.12 | 9.38% | 8.98 – 9.78% |
| Nitrogen | N | 14.007 | 1 | 14.01 | 8.69% | 8.29 – 9.09% |
Critical Insight: As a secondary amine, this molecule will rapidly react with atmospheric CO₂ to form carbamates, or absorb moisture. A sample exposed to air for >10 minutes will fail the Carbon specification (lowering %C) and Hydrogen specification (raising %H due to water).
Part 2: Comparative Analysis of Methods
Method A: Combustion Analysis (CHN)
The Historical Benchmark
Mechanism: High-temperature combustion (>900°C) in an oxygen-rich environment. Gases (CO₂, H₂O, N₂) are separated and quantified via thermal conductivity detection.
-
Pros: Required by many legacy journals; requires very small sample size (1–3 mg).
-
Cons: Destructive; blind to the nature of impurities (e.g., cannot distinguish between water and solvent); highly sensitive to weighing errors for volatile oils.
-
Verdict: High Risk for this specific molecule without inert handling.
Method B: Quantitative ¹H-NMR (qNMR)
The Modern Precision Standard
Mechanism: Direct ratio measurement of the analyte's proton signals against a high-purity internal standard (IS) with a known relaxation time.
-
Pros: Non-destructive; differentiates between water, solvents, and structural impurities; provides absolute purity (wt/wt%).
-
Cons: Requires larger sample size (~10–20 mg); requires deuterated solvents.
-
Verdict: Superior for secondary amines. It quantifies the amine content independent of water/CO₂ absorption.
Method C: High-Resolution Mass Spectrometry (HRMS)
Identity Only
-
Note: HRMS (e.g., Orbitrap, Q-TOF) confirms the formula (C₁₁H₁₅N) but is not quantitative for purity. It cannot detect inorganic salts or water. It should be used for Identification, not Purity.
Part 3: Experimental Protocols
Protocol 1: The Recommended qNMR Workflow
Objective: Determine purity with <1% uncertainty.
-
Internal Standard Selection: Use 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB) or Maleic Acid .
-
Reasoning: These have high molecular weights (low volatility) and singlet peaks that do not overlap with the alkyl/aromatic regions of the cyclopropylamine.
-
-
Sample Preparation:
-
Weigh ~15 mg of this compound directly into a vial. Record weight to 0.01 mg precision (
). -
Add ~10 mg of Internal Standard. Record weight (
). -
Dissolve in 0.6 mL DMSO-d₆ (prevents amine proton exchange better than CDCl₃).
-
-
Acquisition Parameters:
-
Pulse angle: 90°.
-
Relaxation delay (D1): 60 seconds (Critical: Must be 5× T1 of the slowest proton to ensure full relaxation).
-
Scans: 16 or 32.
-
-
Calculation:
(Where I = Integral area, N = Number of protons, M = Molar mass, P = Purity of standard)[1][2][3]ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="ng-star-inserted display">
Protocol 2: The "Gold Standard" Combustion Workflow
Objective: Achieve ±0.4% tolerance for publication.
-
Pre-treatment: Dry the sample under high vacuum (0.1 mbar) for 4 hours to remove trace solvents.
-
Encapsulation:
-
Use Tin capsules for liquids/oils.
-
Crucial Step: Perform weighing and sealing inside a Glove Box or under an Argon stream to prevent CO₂ uptake.
-
Cold-weld the capsule immediately.
-
-
Combustion:
-
Add Tungsten (VI) Oxide (WO₃) as a combustion aid to prevent the formation of refractory carbides (common with aromatic rings).
-
Run a blank capsule and a standard (Acetanilide) immediately before the sample.
-
Part 4: Data Visualization & Logic
Diagram 1: Analytical Decision Matrix
This workflow illustrates the decision process for selecting the correct method based on sample state.
Caption: Decision matrix prioritizing qNMR for hygroscopic/volatile amines to avoid false failures common in Combustion Analysis.
Diagram 2: Troubleshooting Elemental Analysis Failures
Understanding why the analysis fails is as important as the analysis itself.
Caption: Causal analysis of CHN deviations. Secondary amines actively scavenge atmospheric CO2 and water, skewing results.
Part 5: Data Analysis & Interpretation
When reviewing data, use this table to diagnose the quality of your this compound sample.
Table 2: Diagnostic Interpretation of Results
| Observation | Diagnosis | Action |
| %C is Low (e.g., 80.5%) | Sample contains non-carbon impurities (Water, Salts) or has absorbed CO₂. | Dry sample under vacuum (50°C) and re-test, or switch to qNMR. |
| %H is High (e.g., 9.8%) | Significant moisture uptake or residual solvent (e.g., Ethanol/Methanol). | Check ¹H-NMR for solvent peaks. |
| %N is Low (e.g., 8.2%) | Sample is impure (likely salt formation) or incomplete combustion. | Ensure WO₃ oxidant was used; check for inorganic salts via Ash test. |
| All Values < Theoretical | Presence of inorganic salts (e.g., NaCl, Na₂SO₄) from workup. | Perform residue on ignition (ROI) test or desalting workup. |
References
-
ASTM International. (2019). ASTM E258-07: Standard Test Method for Total Nitrogen in Organic Materials by Modified Kjeldahl Method. (Withdrawn 2019, but remains a foundational reference for nitrogen methodology). Link
-
American Chemical Society (ACS). (2022). ACS Guidelines for Characterization of Organic Compounds. (Defines the ±0.4% purity standard for publication). Link
-
National Institutes of Health (NIH). (2012). An International Study Evaluating Elemental Analysis. (Critique of the ±0.4% standard and validation of NMR alternatives). Link
-
BenchChem. (2025).[4] A Comparative Guide to Assessing the Accuracy of Quantitative NMR. (Protocols for qNMR vs. traditional methods).[4][5] Link
-
ResolveMass Laboratories. (2025). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained. (Methodology for internal standard selection). Link
Sources
A Senior Application Scientist's Guide to the Synthesis of N-Functionalized Cyclopropanamines: A Comparative Benchmarking
The cyclopropylamine moiety is a cornerstone in modern medicinal chemistry. Its unique conformational rigidity and ability to act as a bioisosteric replacement for larger, more flexible groups like phenyl rings or gem-dimethyl units have led to its incorporation into numerous approved pharmaceuticals.[1][2] This guide provides a comparative analysis of the principal synthetic routes to N-functionalized cyclopropanamines, offering insights into the mechanistic underpinnings, substrate scope, and practical considerations for each methodology. Our focus is to empower researchers, scientists, and drug development professionals to make informed decisions when selecting a synthetic strategy.
Titanium-Mediated Cyclopropanation: The Kulinkovich Reaction and its Progeny
First reported by Oleg G. Kulinkovich in 1989, the titanium-mediated cyclopropanation of carbonyl derivatives with Grignard reagents has become a robust and versatile tool for constructing three-membered rings.[3][4] The reaction's power lies in the in-situ generation of a titanacyclopropane intermediate, which then acts as a 1,2-dicarbanion equivalent.
Mechanistic Overview
The generally accepted mechanism involves the reaction of a titanium(IV) alkoxide with at least two equivalents of a Grignard reagent (bearing a β-hydrogen) to form a dialkyltitanium species. This unstable intermediate undergoes β-hydride elimination and reductive elimination to generate the key titanacyclopropane.[5] This intermediate then reacts with a carbonyl-containing substrate.
dot digraph "Kulinkovich_Mechanism" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
// Nodes Ti_alkoxide [label="Ti(OR)₄"]; Grignard [label="2 R'CH₂CH₂MgX"]; Dialkyl_Ti [label="Dialkyltitanium\n(R'CH₂CH₂)₂Ti(OR)₂"]; Titanacyclopropane [label="Titanacyclopropane", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Alkane [label="R'CH₂CH₃ (Alkane)", shape=plaintext]; Substrate [label="Substrate\n(Ester, Amide, or Nitrile)"]; Intermediate [label="Titanacycle Intermediate"]; Product [label="Cyclopropylamine Derivative\n(after hydrolysis)"];
// Edges Ti_alkoxide -> Dialkyl_Ti [label="+ Grignard"]; Dialkyl_Ti -> Titanacyclopropane [label="β-hydride elimination &\nreductive elimination"]; Dialkyl_Ti -> Alkane [style=dashed]; Titanacyclopropane -> Intermediate [label="+ Substrate"]; Intermediate -> Product [label="Workup"];
// Invisible nodes for alignment {rank=same; Ti_alkoxide; Grignard;} {rank=same; Substrate;} } enddot Caption: Generalized mechanism of the Kulinkovich reaction.
Key Variations for N-Functionalization
The true utility for amine synthesis comes from modifications of the original reaction which utilize different starting materials:
-
Kulinkovich-de Meijere Reaction: This variation employs amides as the starting material to directly yield N,N-disubstituted cyclopropanamines.[3]
-
Kulinkovich-Szymoniak Reaction: This powerful modification utilizes nitriles to synthesize primary cyclopropylamines.[6] The reaction proceeds through an azatitanacyclopentene intermediate, which upon treatment with a Lewis acid like BF₃·OEt₂, furnishes the desired primary amine.[6]
Performance Benchmarking
| Parameter | Kulinkovich-de Meijere (Amides) | Kulinkovich-Szymoniak (Nitriles) |
| Product | N,N-disubstituted Cyclopropanamines | Primary Cyclopropanamines |
| Substrate Scope | Good tolerance for various alkyl & aryl amides. | Broad scope for alkyl & aryl nitriles. |
| Key Reagents | Ti(OiPr)₄, RCH₂CH₂MgX | Ti(OiPr)₄, EtMgBr, then BF₃·OEt₂ |
| Typical Yields | 60-85% | 70-95% |
| Scalability | Demonstrated on multi-gram scale. | Scalable, common in process chemistry. |
| Safety/Handling | Requires handling of pyrophoric Grignard reagents. | Requires Grignard reagents and a corrosive Lewis acid. |
| Stereoselectivity | Moderate to good diastereoselectivity with substituted Grignards.[6] | Moderate diastereoselectivity with substituted Grignards.[6] |
Experimental Protocol: Kulinkovich-Szymoniak Synthesis of 1-Phenylcyclopropanamine
This protocol is adapted from the procedure described by Bertus and Szymoniak.[6]
Materials:
-
Benzonitrile
-
Titanium(IV) isopropoxide (Ti(OiPr)₄)
-
Ethylmagnesium bromide (EtMgBr) in THF (1 M solution)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
Anhydrous Tetrahydrofuran (THF)
-
Aqueous HCl (1 M)
-
Aqueous NaOH (2 M)
-
Diethyl ether
Procedure:
-
To a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), add benzonitrile (1.0 equiv) and anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Add Ti(OiPr)₄ (1.2 equiv) dropwise to the stirred solution.
-
Slowly add the EtMgBr solution (2.5 equiv) dropwise, maintaining the temperature below 5 °C. The solution will typically turn dark.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours.
-
Cool the reaction mixture back to 0 °C.
-
Slowly and carefully add BF₃·OEt₂ (1.5 equiv) dropwise. A vigorous reaction may occur.
-
Stir the mixture at room temperature for an additional 2 hours.
-
Quench the reaction by slowly adding 1 M HCl at 0 °C until the solution becomes acidic.
-
Extract the aqueous layer with diethyl ether (3x).
-
Basify the aqueous layer with 2 M NaOH until pH > 12.
-
Extract the basic aqueous layer with diethyl ether (3x).
-
Combine the latter organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 1-phenylcyclopropanamine. Purify by distillation or chromatography as needed.
Transition-Metal-Catalyzed Cyclopropanation
This class of reactions typically involves the transfer of a carbene or carbenoid fragment from a precursor, most commonly a diazo compound, to an alkene.[7] The choice of metal catalyst is crucial for controlling the efficiency, diastereoselectivity, and enantioselectivity of the transformation.
Mechanistic Overview
The reaction is initiated by the decomposition of the diazo compound by the transition metal catalyst (e.g., Rhodium, Copper, Cobalt) to form a metal-carbene intermediate. This electrophilic species is then attacked by the nucleophilic alkene, leading to the formation of the cyclopropane ring in a concerted or stepwise fashion, depending on the catalyst and substrates.
dot digraph "TM_Cyclopropanation" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
// Nodes Diazo [label="Diazo Compound\n(N₂=CHR)"]; Catalyst [label="[M] Catalyst\n(e.g., Rh₂(OAc)₄)"]; MetalCarbene [label="Metal-Carbene\nIntermediate", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; N2 [label="N₂", shape=plaintext]; Alkene [label="Alkene Substrate"]; Cyclopropane [label="Cyclopropane Product"];
// Edges Diazo -> MetalCarbene [label="+ [M], -N₂"]; Catalyst -> MetalCarbene [style=invis]; MetalCarbene -> Cyclopropane [label="+ Alkene"]; } enddot Caption: General mechanism for transition-metal-catalyzed cyclopropanation.
Application to N-Functionalized Cyclopropanamines
Direct cyclopropanation of enamines or N-vinyl amides provides a straightforward entry to N-functionalized cyclopropanes. For instance, the rhodium-catalyzed decomposition of aryldiazoacetates in the presence of N-vinylphthalimide yields 1-aryl-2-amino-cyclopropane carboxylates with high trans-selectivity.[8][9]
Performance Benchmarking
| Parameter | Rh-Catalyzed (Diazo) | Co-Catalyzed (Dihaloalkanes) |
| Product | Substituted Aminocyclopropanes | General Cyclopropanes (amine must be on alkene) |
| Substrate Scope | Requires stable diazo compounds; broad alkene scope. | Tolerates a wide range of functional groups. Avoids diazo compounds.[7] |
| Key Reagents | Diazo compound, Rh₂(OAc)₄ (or other TM catalyst) | Dihaloalkane, Co(PDI) catalyst, reducing agent.[7] |
| Typical Yields | 75-95% | 60-90% |
| Scalability | Can be limited by the stability and safety of diazo compounds. | More amenable to scale-up due to safer reagents. |
| Safety/Handling | Diazo compounds can be explosive and toxic.[10] | Dihaloalkanes are less hazardous than diazo compounds. |
| Stereoselectivity | High diastereoselectivity is common.[8] Chiral catalysts enable high enantioselectivity. | Enantioselective versions have been developed.[7] |
Michael-Initiated Ring Closure (MIRC)
MIRC reactions are a classic and powerful strategy for forming cyclopropanes.[11] This approach involves the conjugate addition of a nucleophile to a Michael acceptor, followed by an intramolecular Sₙ2 reaction to close the three-membered ring.[12]
Mechanistic Overview
The process is a two-step sequence. First, a carbanion (stabilized by an electron-withdrawing group, such as a nitrile) adds to an α,β-unsaturated compound that also contains a leaving group at the β'- or γ-position. The resulting enolate intermediate then undergoes an intramolecular cyclization, displacing the leaving group to form the cyclopropane ring.
dot digraph "MIRC_Mechanism" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
// Nodes Start [label="Nucleophile (e.g., R-CH⁻-CN)\n+ Michael Acceptor (with LG)"]; Addition [label="Michael Addition"]; Intermediate [label="Enolate Intermediate", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Closure [label="Intramolecular Sₙ2"]; Product [label="Cyclopropane Product"];
// Edges Start -> Addition; Addition -> Intermediate; Intermediate -> Closure; Closure -> Product; } enddot Caption: Mechanism of Michael-Initiated Ring Closure (MIRC).
Application to N-Functionalized Cyclopropanamines
While not a direct route to the amine itself, MIRC is excellent for creating highly functionalized cyclopropane precursors. For example, the reaction of 2-arylacetonitriles with α-bromoennitriles can produce dinitrile-substituted cyclopropanes, which are versatile templates for further functionalization into amino derivatives.[13] The amine functionality is typically introduced before or after the cyclopropanation step.
Performance Benchmarking
| Parameter | Michael-Initiated Ring Closure (MIRC) |
| Product | Highly functionalized cyclopropanes (e.g., nitrile-substituted). |
| Substrate Scope | Requires a Michael acceptor with a leaving group and a suitable nucleophile. |
| Key Reagents | Base (e.g., K₂CO₃, DBU), nucleophile, Michael acceptor. |
| Typical Yields | 65-95% |
| Scalability | Generally highly scalable and uses inexpensive reagents. |
| Safety/Handling | Avoids energetic materials like diazo compounds and pyrophoric reagents. |
| Stereoselectivity | Can achieve high diastereoselectivity. Enantioselective variants are well-developed.[11] |
Comparative Summary and Strategic Selection
The choice of synthetic route is dictated by the desired substitution pattern, required stereochemistry, and practical considerations like scale and safety.
dot digraph "Route_Selection_Workflow" { graph [splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
// Nodes Start [label="Desired N-Functionalized\nCyclopropanamine Target", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Q1 [label="Primary Amine (R-CPA-NH₂) needed?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Kulinkovich [label="Kulinkovich-Szymoniak\n(from Nitrile)"]; Q2 [label="Highly substituted\nprecursor needed?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; MIRC [label="MIRC Route"]; TM_Cat [label="Transition-Metal Catalysis\n(from N-vinyl substrate)"]; Other [label="Other Methods\n(e.g., C-H activation)"];
// Edges Start -> Q1; Q1 -> Kulinkovich [label="Yes"]; Q1 -> Q2 [label="No"]; Q2 -> MIRC [label="Yes"]; Q2 -> TM_Cat [label="No"]; TM_Cat -> Other [label="If alkene is unactivated\nor diazo is undesirable"]; } enddot Caption: Decision workflow for selecting a synthetic route.
-
For primary cyclopropylamines , the Kulinkovich-Szymoniak reaction is often the most direct and efficient method, especially for aryl-substituted targets.[6]
-
For highly functionalized or stereochemically complex cyclopropanes , Transition-Metal Catalysis offers unparalleled control through ligand and catalyst design, making it a cornerstone of asymmetric synthesis.[7][8]
-
For scalable synthesis of functionalized cyclopropane cores , particularly when avoiding hazardous reagents is a priority, MIRC reactions provide a robust and cost-effective alternative.[11][13]
By understanding the strengths and limitations of each major synthetic pathway, researchers can more effectively navigate the chemical landscape to access the valuable N-functionalized cyclopropanamine scaffolds that are critical to advancing drug discovery.
References
-
Adams, L. A., Aggarwal, V. K., Bonnert, R. V., Bressel, B., Cox, R. J., Shepherd, J., de Vicente, J., Walter, M., Whittingham, W. G., & Winn, C. L. (2003). Diastereoselective synthesis of cyclopropane amino acids using diazo compounds generated in situ. The Journal of Organic Chemistry, 68(24), 9433–9440. [Link]
-
SynArchive. (n.d.). Kulinkovich Reaction. Retrieved February 27, 2026, from [Link]
-
ChemRxiv. (n.d.). Diastereoselective Cyclopropanation by Using Camphorpyrazolidinone Derived α,β-Unsaturated Amides and Ylide. Retrieved February 27, 2026, from [Link]
-
Wikipedia. (n.d.). Kulinkovich reaction. Retrieved February 27, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Kulinkovich-Szymoniak Reaction. Retrieved February 27, 2026, from [Link]
-
Barber, T. A., et al. (2022). Diastereoselective Synthesis of Cyclopropanes from Carbon Pronucleophiles and Alkenes. PMC. [Link]
-
Chapman, C. J., Frost, J. R., Fobian, Y. M., Jones, D. E., Jones, S. W., Kordsmeier, J. J., & Whritenour, D. C. (2007). The Kulinkovich reaction in the synthesis of constrained n,n-dialkyl neurotransmitter analogues. Bioorganic & Medicinal Chemistry Letters, 17(9), 2389-2393. [Link]
-
Denolf, B., Mangelinckx, S., Törnroos, K. W., & De Kimpe, N. (2007). Asymmetric Synthesis of Cyclopropylamines Starting from N-Sulfinyl a-Chloro Ketimines. Organic Letters, 9(2), 187-190. [Link]
-
Organic Chemistry Portal. (n.d.). Kulinkovich Reaction. Retrieved February 27, 2026, from [Link]
-
Zidan, M., & Barriault, L. (n.d.). Photoactivated Formal [3 + 2] Cycloaddition of N-Aryl Cyclopropylamines. ChemRxiv. [Link]
-
Purdue University Graduate School. (2023). ASYMMETRIC TRANSITION METAL CATALYZED CYCLOPROPANATIONS. [Link]
-
Miyamura, S., Araki, M., Suzuki, T., Yamaguchi, J., & Itami, K. (2015). Stereodivergent synthesis of arylcyclopropylamines by sequential C-H borylation and Suzuki-Miyaura coupling. Angewandte Chemie International Edition, 54(3), 846-851. [Link]
- Google Patents. (n.d.). Process for the manufacture of cyclopropylamine.
-
ChemRxiv. (n.d.). Transition-Metal-Free Cyclopropanation of Alkenes with Dichloromethane and Chloroform via Halogen Atom Transfer Using Amine Carboxyborane. Retrieved February 27, 2026, from [Link]
- Google Patents. (n.d.). Process for the preparation of cyclopropylamine.
-
ACS Publications. (2025). Cyclopropanation of Alkenes with Dichloromethane and Chloroform via Halogen Atom Transfer Using Amine Carboxyborane. Organic Letters. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanes. Retrieved February 27, 2026, from [Link]
-
ChemRxiv. (2025). Transition-Metal-Free Cyclopropanation of Alkenes with Dichloromethane and Chloroform via Halogen Atom Transfer Using Amine Carboxyborane. [Link]
-
ResearchGate. (2025). Synthesis of C-Aryl-N-cyclopropylnitrones. Retrieved February 27, 2026, from [Link]
-
ResearchGate. (2025). N-Alkyl-N-Cyclopropylanilines as Mechanistic Probes in the Nitrosation of N,N-Dialkyl Aromatic Amines. Retrieved February 27, 2026, from [Link]
-
Royal Society of Chemistry. (2025). Transition-metal-catalyzed auxiliary-assisted C–H functionalization using vinylcyclopropanes and cyclopropanols. Chemical Communications. [Link]
-
Wordpress. (n.d.). Cyclopropanation Ring Closure via Ionic Mechanism – SN2,Sulfur Ylides. Retrieved February 27, 2026, from [Link]
-
ResearchGate. (n.d.). Synthetic strategies towards functionalized cyclopropanes and.... Retrieved February 27, 2026, from [Link]
-
PMC. (n.d.). Modular Synthesis of Cyclopropane-Fused N-Heterocycles Enabled by Underexplored Diazo Reagents. Retrieved February 27, 2026, from [Link]
-
MDPI. (2023). Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. [Link]
-
The University of Liverpool Repository. (2022). Cyclopropane-Fused N-Heterocycles via Aza-Heck-Triggered C(sp3)–H Functionalization Cascades. [Link]
-
Chen, J., et al. (2017). Base-promoted highly efficient synthesis of nitrile-substituted cyclopropanes via Michael-initiated ring closure. PMC. [Link]
-
Royal Society of Chemistry. (n.d.). Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions. Organic Chemistry Frontiers. [Link]
-
Longdom Publishing. (2024). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. [Link]
-
American Chemical Society. (n.d.). Evaluating, benchmarking, and comparing computer-aided synthesis planning software tools. Retrieved February 27, 2026, from [Link]
-
NIH. (2023). Synthesis of Cyclopropanes via Hydrogen-Borrowing Catalysis. PMC. [Link]
-
ChemRxiv. (2024). Path Toward High-Throughput Synthesis Planning via Performance Benchmarking. [Link]
-
Felton, K., Rittig, J., & Lapkin, A. (2021). Summit: Benchmarking Machine Learning Methods for Reaction Optimisation. [Link]
-
ChemRxiv. (2020). Summit: Benchmarking Machine Learning Methods for Reaction Optimisation. [Link]
-
PeerJ. (2020). Benchmarking quantum mechanical methods for calculating reaction energies of reactions catalyzed by enzymes. [Link]
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- 4. Kulinkovich reaction - Wikipedia [en.wikipedia.org]
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Safety Operating Guide
N-[(3-methylphenyl)methyl]cyclopropanamine proper disposal procedures
Operational Guide: Safe Disposal of N-[(3-methylphenyl)methyl]cyclopropanamine
Executive Summary & Chemical Profile
Proper disposal of This compound (CAS: 625437-44-7) requires strict adherence to protocols designed for corrosive, flammable organic amines . As a secondary amine featuring a cyclopropyl group and a benzyl moiety, this compound exhibits high alkalinity and potential volatility. Improper handling can lead to severe chemical burns, exothermic reactions with acids, or fire hazards.
This guide provides a self-validating workflow for the segregation, packaging, and disposal of this specific chemical, ensuring compliance with RCRA (Resource Conservation and Recovery Act) standards and protecting personnel.
Chemical Identity Table
| Parameter | Detail |
| Chemical Name | This compound |
| Synonyms | N-(3-Methylbenzyl)cyclopropanamine |
| CAS Number | 625437-44-7 |
| Molecular Formula | C₁₂H₁₇N |
| Functional Group | Secondary Amine (Alkaline) |
| Physical State | Liquid (typically) |
| Primary Hazards | Corrosive (Skin/Eye 1B) , Flammable/Combustible |
Hazard Assessment & Waste Classification
Before initiating disposal, you must classify the waste stream. This compound falls under two primary RCRA hazardous waste codes due to its physicochemical properties.
-
Corrosivity (D002): As an organic amine, the pH is likely >12.5 or it causes visible necrosis of skin tissue.
-
Ignitability (D001): Depending on the flash point (often <60°C for similar benzyl amines), it is classified as ignitable.
Critical Warning: Do NOT mix this waste with:
-
Acids: Violent exothermic neutralization will occur, potentially rupturing containers.
-
Oxidizers (e.g., Peroxides, Nitrates): High risk of fire or explosion.
-
Halogenated Solvents: While less immediate, mixing amines with halocarbons (like DCM) can sometimes lead to alkylation reactions or heat generation; segregate if possible.
Disposal Workflow (Decision Matrix)
The following logic flow dictates the operational procedure for disposing of this compound.
Figure 1: Decision matrix for the safe segregation and disposal of amine-based organic waste.
Detailed Operational Procedures
Protocol A: Waste Segregation & Packaging
Objective: Prevent cross-reactivity and ensure container integrity during transport.
-
Select Container: Use HDPE (High-Density Polyethylene) or Borosilicate Glass .
-
Reasoning: Amines can corrode certain metals (aluminum, zinc) and degrade some plastics over time. HDPE is chemically resistant to alkaline organics.
-
-
Segregation:
-
Transfer:
-
Perform all transfers in a fume hood .
-
Wear Nitrile gloves (double-gloved recommended), safety goggles, and a lab coat.
-
Use a funnel to prevent spills on the container threads.
-
-
Labeling:
Protocol B: Empty Container Management
Objective: Manage "RCRA Empty" containers.
-
Triple Rinse:
-
Rinse the empty stock bottle three times with a compatible solvent (e.g., Ethanol or Acetone).
-
Action: Pour the rinsate into the Basic Organic Waste container (created in Protocol A). Do not pour rinsate down the drain.
-
-
Defacement:
-
Cross out the original label.
-
Mark as "Empty" or "Triple Rinsed".
-
-
Disposal:
-
Discard the glass/plastic bottle in the standard lab glass waste or trash, depending on local facility rules for triple-rinsed containers.
-
Protocol C: Emergency Spill Response
Scenario: Spillage of >10 mL of neat material outside the fume hood.
-
Evacuate & Ventilate:
-
Alert nearby personnel.[4]
-
If safe, open windows or increase ventilation; otherwise, evacuate the immediate area.
-
-
PPE Upgrade:
-
Don a full-face respirator with organic vapor/amine cartridges if vapors are strong.
-
-
Containment:
-
Use Vermiculite or Dry Sand to dike and absorb the spill.
-
Prohibited: Do NOT use sawdust or paper towels as the primary absorbent. The high surface area combined with the flammable amine can create a spontaneous combustion hazard.
-
-
Cleanup:
-
Scoop absorbed material into a wide-mouth HDPE jar.
-
Label as "Spill Debris: Flammable/Corrosive Amine".
-
Clean the surface with a dilute surfactant solution; check pH to ensure neutrality.
-
Scientific Rationale & Compliance
Why Incineration? The cyclopropyl moiety in this compound possesses significant ring strain (~27.5 kcal/mol). While this makes it a useful synthetic building block, it also means the molecule has high energy potential. High-temperature incineration (with afterburners) is the only validated method to ensure complete thermal destruction of the nitrogenous backbone and the strained ring system, preventing the release of toxic nitrogen oxides (NOx) into the environment [1].
Regulatory Basis:
-
EPA RCRA: Under 40 CFR 261, this waste meets the characteristic definitions of Ignitability (D001) and Corrosivity (D002) [2].
-
DOT (Department of Transportation): For transport, this is likely Class 8 (Corrosive) and Class 3 (Flammable).
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011.
-
U.S. Environmental Protection Agency. Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions. 40 CFR Part 261.
- Fisher Scientific. Safety Data Sheet: N-(3-Methylbenzyl)cyclopropanamine. (Generalized Amine Hazards). [Accessed via Search 1.1]
Sources
Personal protective equipment for handling N-[(3-methylphenyl)methyl]cyclopropanamine
Executive Hazard Analysis
Compound Identity: N-[(3-methylphenyl)methyl]cyclopropanamine Chemical Class: Secondary Benzylic Amine / Cyclopropylamine Derivative CAS (Analogous): 10250-18-7 (General class reference)[1]
Safety Directive: In the absence of a compound-specific toxicological study, this substance must be handled according to the "Precautionary Principle" applied to secondary amines and cyclopropyl derivatives. These compounds are chemically reactive bases.
Primary Hazards:
-
Corrosivity (Skin/Eye Category 1B): High pKa (typically 9–10 for secondary amines) indicates this compound can cause immediate, irreversible chemical burns to the cornea and skin.[1]
-
Acute Toxicity: Cyclopropylamines are biologically active (often acting as monoamine oxidase inhibitors).[1] Absorption through skin or inhalation may produce systemic toxicity.[1]
-
Sensitization: Benzylic amines are known sensitizers; repeated exposure may lead to allergic contact dermatitis.[1]
Personal Protective Equipment (PPE) Matrix
Standard nitrile gloves are insufficient for prolonged contact with lipophilic amines.[1] The cyclopropyl and benzyl groups increase lipophilicity, facilitating rapid permeation through standard rubber.[1]
PPE Selection Protocol[1][2][3][4]
| PPE Category | Recommendation | Technical Rationale |
| Hand Protection (Splash) | Double Nitrile (min 5 mil outer) | Nitrile provides physical dexterity but degrades quickly upon amine contact.[1] Change immediately upon splash. |
| Hand Protection (Immersion/Spill) | Silver Shield® / Laminate | Critical: Amines can permeate nitrile in <15 mins.[1] Laminate film offers >480 min breakthrough time for broad-spectrum amines.[1] |
| Eye Protection | Chemical Goggles + Face Shield | Safety glasses are inadequate.[1] Vapors and splashes track around glasses.[1] A face shield is mandatory when pouring or quenching.[1] |
| Respiratory | Fume Hood (Primary) | Use a certified chemical fume hood.[1] If handling outside a hood (emergency only), use a full-face respirator with Organic Vapor/P100 cartridges.[1] |
| Body Protection | Lab Coat (Poly/Cotton) + Chemical Apron | Standard lab coats absorb liquids.[1] A rubber or Tyvek® apron prevents soak-through to the chest/lap area during bench work. |
Diagram 1: PPE Decision Logic
This logic gate ensures the correct glove selection based on the specific task duration and exposure risk.
Caption: Decision tree for selecting glove material based on exposure potential. Laminate is required for high-risk tasks due to rapid amine permeation.[1]
Operational Protocols
A. Weighing and Transfer
Secondary amines can react with atmospheric CO₂ to form carbamates (crusts).[1]
-
Environment: Weigh only inside a fume hood or a powder containment enclosure.
-
Static Control: Use an antistatic gun if the solid is fluffy/dry; static discharge can disperse toxic dust.[1]
-
Transfer: Dissolve the solid in the reaction solvent (e.g., DCM, Toluene) as quickly as possible to minimize dust hazards.[1]
B. Reaction Setup
-
Inert Atmosphere: Run all reactions under Nitrogen or Argon. Amines can oxidize, turning dark/tarry, which complicates cleanup and increases waste volume.[1]
-
Exotherm Management: If using this amine as a base or nucleophile with acid chlorides/anhydrides, the reaction will be exothermic.[1] Add reagents dropwise at 0°C.
C. Quenching & Neutralization
NEVER add water directly to a concentrated amine reaction mixture if it is hot.[1]
-
Cool the mixture to <10°C.
-
Dilute with an organic solvent first.[1]
-
Slowly add dilute acid (e.g., 1M HCl) or water to quench.[1]
Emergency Response & Spill Management
Scenario: You have spilled 50mL of this compound on the bench.
Immediate Actions:
-
Alert: Yell "Chemical Spill" to warn lab mates.
-
Evacuate: If the spill is outside the hood, evacuate the immediate area to allow vapors to dissipate.[1]
-
PPE Upgrade: Do not attempt cleanup with standard nitrile gloves. Don Silver Shield/Laminate gloves and a respirator.[1]
Diagram 2: Spill Neutralization Workflow
This workflow ensures the chemical is chemically deactivated before physical removal.[1]
Caption: Step-by-step spill response. Neutralization is critical to stop vapor generation.[1]
Waste Disposal & Deactivation[1][5][6][7]
Do not pour amines down the drain. They are toxic to aquatic life and can damage plumbing (corrosion).
Waste Segregation Table
| Waste Stream | Classification | Handling Instruction |
| Liquid Waste | Basic Organic | Segregate from Acid Waste.[1] Mixing amines with acid waste streams can cause violent heat generation (exotherm) and pressure buildup in drums. |
| Solid Waste | Hazardous Debris | Contaminated gloves, paper towels, and weigh boats must be double-bagged in 6-mil polyethylene bags.[1] Label as "Toxic Solid Debris."[1] |
| Sharps | Chemically Contaminated | Needles used with this amine must go into a dedicated sharps container, never trash.[1] |
Deactivation for Glassware
Before washing glassware in the main sink:
-
Rinse glassware with a dilute acid solution (e.g., 5% Acetic Acid or Citric Acid) in the fume hood.[1]
-
Collect this rinse as chemical waste.[1]
-
Proceed with standard detergent wash.[1]
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]
-
Occupational Safety and Health Administration (OSHA). (2011).[1] Laboratory Safety Guidance (OSHA 3404-11R). [Link]
-
PubChem. (n.d.).[1] Compound Summary: Cyclopropanamine (Analogous Hazard Data). National Library of Medicine.[1] [Link]
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
